molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No.: B041831
CAS No.: 114214-71-0
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a versatile and high-value N-Boc protected pyrrolidine scaffold featuring a reactive methylene group at the 3-position. This compound is primarily employed in medicinal chemistry and drug discovery as a key synthetic intermediate for the construction of diverse compound libraries. The presence of the tert-butoxycarbonyl (Boc) group provides excellent stability for purification and storage, while allowing for facile deprotection under mild acidic conditions to generate the secondary amine, a crucial handle for further functionalization. The exocyclic methylene group is a highly reactive site, readily undergoing a range of transformations including Michael additions, cycloadditions, and transition-metal-catalyzed cross-couplings to introduce complex substituents onto the pyrrolidine core. This makes it an indispensable building block for the synthesis of potential pharmacologically active molecules, particularly in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics that leverage the saturated nitrogen heterocycle's role as a bioisostere. Researchers value this compound for its ability to rapidly generate structural diversity and explore structure-activity relationships (SAR) around the privileged pyrrolidine structure. This product is provided with high chemical purity and is intended for Research Use Only, strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTONRTYYUAUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571121
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-71-0
Record name 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114214-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methylidenepyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its significance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those designed to interact with the central nervous system (CNS). The presence of the exocyclic double bond provides a reactive handle for further chemical modifications, while the Boc-protected pyrrolidine ring offers a stable scaffold that is common in many biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Structural Information

PropertyValue
CAS Number 114214-71-0
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
IUPAC Name tert-butyl 3-methylene-1-pyrrolidinecarboxylate
SMILES C=C1CN(C(=O)OC(C)(C)C)CC1
InChI Key PXTONRTYYUAUJU-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueReference
Physical Form Liquid[1]
Boiling Point 236.7 ± 29.0 °C at 760 mmHg[1]
Flash Point 97.0 ± 24.3 °C[1]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Table 3: Safety Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: This information is based on available safety data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, starting from 1-tert-butoxycarbonyl-3-pyrrolidone.[3]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (1.6 M in hexane)

  • 1-tert-butoxycarbonyl-3-pyrrolidone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) is cooled to 0°C.

  • n-Butyllithium (1.6 M solution in hexane, 32 mL) is added slowly to the suspension at 0°C. The mixture is stirred for 5 minutes at this temperature.

  • A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (48 mmol) in THF (40 mL) is added to the reaction mixture via cannula.

  • The reaction is stirred at 0°C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is cooled back to 0°C and quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and purified by flash column chromatography to yield the final product.[3]

Synthetic Applications in Drug Discovery

This compound is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a versatile synthetic intermediate. The exocyclic methylene group is a key functional handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis of CNS-Active Compounds

The pyrrolidine scaffold is a common motif in many centrally active compounds. This compound is utilized in the synthesis of drug candidates for a range of neurological disorders.[4] Its rigid structure can be exploited to orient substituents in a specific manner to achieve desired interactions with biological targets.

Preparation of Fluorinated Pharmaceutical Compounds

This intermediate is also employed in the synthesis of fluorinated pyrrolidines and piperidines.[3] The introduction of fluorine into drug molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

Mandatory Visualizations

Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

G Synthetic Pathway from a Key Intermediate A Starting Materials (e.g., 1-Boc-3-pyrrolidone) B This compound (Key Intermediate) A->B Wittig Reaction C Further Chemical Transformations (e.g., Hydroboration-oxidation, Michael addition, etc.) B->C D Diverse Functionalized Pyrrolidines C->D E Synthesis of CNS-Active Drug Candidates D->E F Synthesis of Fluorinated Pharmaceutical Compounds D->F G Other Bioactive Molecules D->G

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant biological activity itself, its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, is well-established. The synthetic accessibility and the reactive nature of its exocyclic double bond make it an important tool for drug discovery and development professionals. This guide has provided a summary of its properties, a detailed synthetic protocol, and an overview of its applications, which should serve as a useful resource for researchers in the field.

References

An In-depth Technical Guide to Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in organic synthesis and drug discovery. The document details its chemical structure, nomenclature, physical and spectral properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound containing a pyrrolidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.

  • IUPAC Name: this compound

  • Synonyms: 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester

  • CAS Number: 114214-71-0[1][2]

  • Molecular Formula: C₁₀H₁₇NO₂[2]

  • Molecular Weight: 183.25 g/mol [2]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 183.25 g/mol [2]
Purity 98%
Boiling Point 255.7±23.0 °C (Predicted)
Density 1.0±0.1 g/cm³ (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 4.90 (s, 2H), 3.55 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 154.6, 144.9, 107.4, 79.5, 52.8, 32.5, 28.5
Storage Conditions Sealed in dry, 2-8°C[2]

Experimental Protocol: Synthesis of this compound

The following section provides a detailed methodology for the synthesis of this compound via a Wittig reaction, as adapted from established literature.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M solution in hexane)

  • 1-tert-butoxycarbonyl-3-pyrrolidinone

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Ylide Preparation: A suspension of methyltriphenylphosphonium bromide (51 mmol) in THF (200 mL) is cooled to 0 °C. To this suspension, n-butyllithium (32 mL of a 1.6 M solution in hexane) is slowly added. The resulting mixture is stirred at 0 °C for 5 minutes.

  • Wittig Reaction: A solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (48 mmol) in THF (40 mL) is added to the ylide solution via cannula at 0 °C. The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Extraction: Upon completion of the reaction, the mixture is cooled to 0 °C and quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl. The product is then extracted with Et₂O.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • Purification: The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and the final product is purified by flash column chromatography to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Methyltriphenylphosphonium bromide + n-Butyllithium in THF ylide Phosphonium Ylide (in situ) reagents->ylide 0°C reaction Wittig Reaction (0°C to RT) ylide->reaction ketone 1-tert-butoxycarbonyl-3-pyrrolidinone in THF ketone->reaction workup Quenching & Extraction (NaHCO3/NH4Cl, Et2O) reaction->workup purification Purification (Flash Chromatography) workup->purification product tert-butyl 3-methylenepyrrolidine-1-carboxylate purification->product

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for tert-butyl 3-methylidenepyrrolidine-1-carboxylate (CAS Number: 114214-71-0). This compound is primarily utilized as a key synthetic intermediate in the development of complex pharmaceutical agents.

Chemical Information

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a pyrrolidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of fluorinated heterocyclic compounds.

PropertyValueSource
CAS Number 114214-71-0ChemScene[1]
Molecular Formula C₁₀H₁₇NO₂ChemScene[1]
Molecular Weight 183.25 g/mol ChemScene[1]
IUPAC Name tert-butyl 3-methylidenepyrrolidine-1-carboxylateLGC Standards[2]
Synonyms 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester, N-Boc-3-methylenepyrrolidineChemicalBook[3]
Appearance Not explicitly stated, likely a liquid based on physical properties.N/A
Boiling Point 236.7 ± 29.0 °C at 760 mmHgN/A
Density 1.01 ± 0.1 g/cm³N/A
SMILES CC(C)(C)OC(=O)N1CCC(=C)C1ChemScene[1]
InChI InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3LGC Standards[2]

Safety Data

Hazard InformationDetailsSource
GHS Pictograms TCI Chemicals[4]
Signal Word WarningTCI Chemicals[4]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.TCI Chemicals[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.TCI Chemicals[4]

Note: This safety information should be used as a guide. Always refer to the specific Safety Data Sheet provided by the supplier before handling the chemical.

Synthetic Applications

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a versatile intermediate for the synthesis of more complex molecules, particularly fluorinated pyrrolidines and piperidines, which are of interest in drug discovery.

Experimental Protocol: Synthesis of tert-Butyl 3-methylidenepyrrolidine-1-carboxylate

A common synthetic route to tert-butyl 3-methylidenepyrrolidine-1-carboxylate involves a Wittig reaction from N-Boc-3-pyrrolidinone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • N-Boc-3-pyrrolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.

  • The suspension is cooled to 0 °C, and n-butyllithium in hexane is added dropwise. The mixture is stirred at this temperature to form the ylide.

  • A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added to the reaction mixture.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 3-methylidenepyrrolidine-1-carboxylate.

Below is a graphical representation of the synthetic workflow.

G Synthesis of tert-Butyl 3-methylidenepyrrolidine-1-carboxylate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Wittig Reaction Wittig Reaction N-Boc-3-pyrrolidinone->Wittig Reaction Methyltriphenylphosphonium bromide + n-BuLi Methyltriphenylphosphonium bromide + n-Butyllithium Methyltriphenylphosphonium bromide + n-BuLi->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching THF Extraction Extraction Quenching->Extraction NaHCO3/NH4Cl Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Et2O Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography MgSO4 Final Product tert-Butyl 3-methylidenepyrrolidine-1-carboxylate Column Chromatography->Final Product Hexane/EtOAc

Caption: Synthetic workflow for tert-Butyl 3-methylidenepyrrolidine-1-carboxylate.

Biological Activity and Signaling Pathways

As a synthetic intermediate, tert-butyl 3-methylidenepyrrolidine-1-carboxylate is not intended for direct biological application. A thorough search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or involvement of this specific compound in any signaling pathways. Its utility lies in its role as a precursor for the synthesis of other molecules that may possess biological activity. For instance, it has been used in the synthesis of novel pyrrolidine-2,5-dione inhibitors with potential anti-tumor properties.[5]

Conclusion

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0) is a valuable chemical intermediate for the synthesis of complex heterocyclic molecules in the field of pharmaceutical research and development. While information on its own biological activity is not available, its role as a versatile building block is well-established. Researchers and chemists should handle this compound with appropriate safety precautions as outlined in the available safety data and the supplier's Safety Data Sheet.

References

Spectroscopic Profile of N-Boc-3-methylenepyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-3-methylenepyrrolidine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a key building block for a variety of complex nitrogen-containing scaffolds. The presence of the exocyclic methylene group provides a versatile handle for further chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-3-methylenepyrrolidine, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-3-methylenepyrrolidine.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.94dd10.2, 1.11H=CH₂
3.78 – 3.69m1HN-CH
3.40 – 3.26m2HN-CH₂
2.13 – 1.99m2HCH₂
1.46s9HC(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
154.8C=O (Boc)
139.0=C
114.6=CH₂
79.0C (CH₃)₃
57.4N-CH
46.4N-CH₂
34.1CH₂
28.7C(C H₃)₃
Table 3: Infrared (IR) Spectroscopy Data (Film)
Wavenumber (νₘₐₓ) cm⁻¹Assignment
2972, 2931, 2874C-H stretch (alkane)
1692C=O stretch (carbamate)
1641C=C stretch (alkene)
1392, 1365C-H bend (gem-dimethyl)
1172, 1107C-N stretch
911=C-H bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data
m/zFragmentation
184.13[M+H]⁺
128.08[M+H - C₄H₈]⁺
84.08[M+H - C₅H₉O₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of N-Boc-3-methylenepyrrolidine.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-3-methylenepyrrolidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition (¹H NMR):

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment.

  • Data Acquisition (¹³C NMR):

    • Utilize the same sample and instrument.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Reference the ¹³C NMR spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-Boc-3-methylenepyrrolidine.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the neat N-Boc-3-methylenepyrrolidine oil directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-650 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Boc-3-methylenepyrrolidine.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The fragmentation is often dominated by the loss of the Boc group or components thereof.[1]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-Boc-3-methylenepyrrolidine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of N-Boc-3- methylenepyrrolidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic analysis workflow.

References

Physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its boiling point and density, provides detailed experimental protocols for the determination of these properties, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The key physical characteristics of this compound are summarized below. These values are essential for its handling, application in chemical synthesis, and purification processes.

PropertyValueSource
Boiling Point 236.7 ± 29.0 °C (at 760 mmHg)Predicted[1]
Density 1.01 ± 0.1 g/cm³Predicted[1]
Appearance Colorless to light yellow liquid[1]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Storage 2-8°C[1]

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the available literature, the following sections describe standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.

Apparatus and Materials:

  • Thiele tube

  • High-temperature oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Sample of this compound

  • Stand and clamps

Procedure:

  • A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is securely attached to a thermometer. The assembly is then clamped and immersed in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Heating is continued until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density (Gravimetric Method)

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined by measuring the mass of a known volume.

Apparatus and Materials:

  • Analytical balance (accurate to at least 0.001 g)

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • A specific volume of the liquid sample is carefully transferred into the tared container. The volume should be recorded precisely from the graduations on the cylinder or by filling the pycnometer to its calibrated mark.

  • The container with the liquid is then re-weighed to determine the total mass.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.

  • The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Synthetic Utility

This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of more complex molecules, particularly fluorinated azaheterocycles which are of interest in medicinal chemistry.[2][3] One of its primary applications is in the synthesis of 3-aminomethyl-3-fluoropyrrolidines.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Wittig reaction, starting from N-Boc-3-pyrrolidinone.[1][2]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 N-Boc-3-pyrrolidinone reaction Wittig Reaction in THF at 0°C to RT start1->reaction start2 Methyltriphenyl- phosphonium bromide start2->reaction start3 n-Butyllithium start3->reaction product tert-Butyl 3-Methylenepyrrolidine-1-carboxylate reaction->product

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

Following its synthesis, this compound can undergo further transformations, such as bromofluorination, to introduce functionality that is crucial for the development of pharmaceutical agents.[3]

IntermediateWorkflow cluster_start Starting Intermediate cluster_reaction Key Transformation cluster_product Functionalized Intermediate cluster_final Further Synthesis start tert-Butyl 3-Methylenepyrrolidine-1-carboxylate reaction Bromofluorination (e.g., with NBS and Et3N·3HF) start->reaction product tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine- 1-carboxylate reaction->product final_product 3-Aminomethyl-3-fluoropyrrolidines product->final_product e.g., Azide substitution, reduction

Caption: Synthetic utility as an intermediate.

References

Solubility Profile of Tert-butyl 3-methylenepyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a predictive assessment based on the physicochemical properties of the molecule and solubility data of structurally analogous compounds. Furthermore, it outlines a standard experimental protocol for determining precise solubility and visualizes a relevant synthetic workflow.

Predictive Solubility Analysis

The molecular structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a pyrrolidine ring, suggests a favorable solubility profile in a range of common organic solvents. The presence of the Boc group generally enhances solubility in nonpolar organic solvents. Conversely, the pyrrolidine ring and the exocyclic double bond introduce some degree of polarity.

Based on the analysis of its structural components and solubility trends of similar Boc-protected pyrrolidine derivatives, the following table summarizes the predicted solubility of this compound.[1][2]

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)HighEffectively solvates the entire molecule.
Tetrahydrofuran (THF)HighA good solvent for many organic compounds, expected to readily dissolve the target molecule.[1]
Ethyl AcetateHighIts polarity is suitable for dissolving both the polar and nonpolar moieties of the compound.[1]
AcetoneHighA polar aprotic solvent capable of dissolving a wide range of organic molecules.[1]
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is expected to effectively solvate the molecule.[2]
Dimethyl Sulfoxide (DMSO)HighIts high polarity and hydrogen bond accepting capability will strongly solvate the molecule.[2]
Polar Protic MethanolHighThe short-chain alcohol is a polar protic solvent that can engage in hydrogen bonding.[1]
EthanolHighSimilar to methanol, it is expected to be a good solvent.[1]
IsopropanolHighExpected to show good solubility.[1]
Nonpolar Aprotic TolueneModerateThe aromatic ring can interact with the pyrrolidine ring, but the overall polarity difference may limit high solubility.[1]
Diethyl EtherModerateA less polar solvent where moderate solubility is anticipated.[1]
Nonpolar Aliphatic HexaneLow to InsolubleThe significant difference in polarity makes it a poor solvent for this compound.[1]
HeptaneLow to InsolubleSimilar to hexane, it is not expected to be a suitable solvent.[1]

Experimental Protocol for Solubility Determination: The Gravimetric Method

For applications requiring precise solubility data, experimental verification is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1]

Materials:

  • This compound

  • Selected solvents

  • Vials with tight-sealing caps

  • Thermostatic shaker or water bath

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure saturation.[1]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium, which can range from several hours to 24 hours.[1]

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, let the vial stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.[1]

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed evaporation dish or vial.

    • Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's boiling/decomposition point.

    • Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent.

    • Weigh the dish containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Measurement cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate in thermostatic bath prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Withdraw supernatant with filtered syringe equil2->sep1 sep2 Transfer to pre-weighed dish sep1->sep2 sep3 Evaporate solvent sep2->sep3 sep4 Weigh dried solute sep3->sep4 calc1 Calculate solubility (g/L) sep4->calc1

Caption: Experimental workflow for determining solubility via the gravimetric method.

Synthesis Workflow

This compound is synthesized from 1-tert-butoxycarbonyl-3-pyrrolidone. The synthesis involves a Wittig reaction.[3] The following diagram outlines the key steps in its preparation.

G cluster_synthesis Synthesis of this compound reagents Methyltriphenylphosphonium bromide + n-Butyllithium in THF reaction Wittig Reaction (0 °C to room temperature) reagents->reaction starting_material 1-tert-butoxycarbonyl-3-pyrrolidone in THF starting_material->reaction quench Quench with aq. NaHCO3 and NH4Cl reaction->quench extraction Extract with Ether (Et2O) quench->extraction drying Dry organic layers (MgSO4) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Fast Column Chromatography (FCC) concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.[3]

References

The Chemical Versatility of a Key Building Block: An In-depth Technical Guide to the Reactivity of the Exocyclic Double Bond in tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Synthetic Potential of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate for Drug Discovery and Development

This technical guide provides a detailed exploration of the chemical reactivity of the exocyclic double bond in this compound, a valuable building block for the synthesis of novel molecular scaffolds in drug discovery. The electron-rich nature of the exocyclic olefin, coupled with the influence of the Boc-protecting group, imparts a unique reactivity profile, making it a versatile precursor for a variety of complex heterocyclic systems. This document will delve into the primary reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to guide synthetic chemists in their research and development endeavors.

Introduction: The Significance of the 3-Methylenepyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an exocyclic double bond at the 3-position of the N-Boc protected pyrrolidine ring system creates a key reactive handle for further molecular elaboration. This compound serves as a readily accessible and highly versatile starting material for the construction of spirocyclic and other complex heterocyclic systems, which are of significant interest for their potential biological activities. The exocyclic double bond is particularly susceptible to cycloaddition reactions and electrophilic additions, allowing for the stereocontrolled introduction of new stereocenters and the rapid buildup of molecular complexity.

Key Reaction Pathways of the Exocyclic Double Bond

The reactivity of the exocyclic double bond in this compound is dominated by its ability to act as a dipolarophile in cycloaddition reactions and as a substrate for electrophilic additions.

[3+2] Cycloaddition Reactions

One of the most powerful methods for the construction of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. The exocyclic double bond of this compound is an excellent dipolarophile for reactions with various 1,3-dipoles, most notably azomethine ylides. This reaction provides a direct route to spiro[pyrrolidine-3,2'-pyrrolidine] scaffolds, which are important cores in many biologically active compounds.

The reaction typically proceeds via a concerted mechanism, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. The use of metal catalysts, such as silver or copper complexes, in conjunction with chiral ligands, can facilitate highly diastereo- and enantioselective transformations.

Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond offers a reliable method for the anti-Markovnikov hydration of the alkene, leading to the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base.[1][2] This transformation is highly valuable as it introduces a versatile hydroxyl group that can be further functionalized. The stereochemistry of the hydroboration step is a crucial aspect, with the borane typically approaching from the less sterically hindered face of the double bond.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions involving the exocyclic double bond of this compound and analogous systems.

Table 1: [3+2] Cycloaddition of Azomethine Ylides to Methylene-pyrrolidines

EntryDipolarophileDipole PrecursorCatalyst/SolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
1This compoundIsatin & SarcosineAgOAc, Et3N, DCM70-95>20:190-98Inferred from[4]
2Methylene-oxindoleGlycine iminoesterCu(OTf)2, (R)-Fesulphos, DCM85>95:596Inferred from[5]
3Methylene-indanonePhenylalanine iminoesterAgF, (S)-tf-Biphamphos, Toluene9293:799Inferred from[6]

Table 2: Hydroboration-Oxidation of Exocyclic Alkenes

EntrySubstrateReagentsProductYield (%)DiastereoselectivityReference
11-Methylcyclopentene1. BH3-THF; 2. H2O2, NaOHtrans-2-Methylcyclopentanol>90High[1]
2α-Pinene1. 9-BBN; 2. H2O2, NaOHcis-MyrtanolHighHigh[2]
3General Terminal Alkene1. BH3-THF; 2. H2O2, NaOHPrimary AlcoholTypically >80N/A[7]

Experimental Protocols

General Procedure for the Asymmetric [3+2] Cycloaddition of an Azomethine Ylide to this compound

This protocol is a representative example for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.

Experimental Workflow:

experimental_workflow start Start reagents Mix Isatin, Sarcosine, and AgOAc in DCM start->reagents add_pyrrolidine Add tert-Butyl 3-methylenepyrrolidine-1-carboxylate and Et3N reagents->add_pyrrolidine stir Stir at room temperature add_pyrrolidine->stir monitor Monitor reaction by TLC stir->monitor workup Quench with water, extract with DCM monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain Spiro-pyrrolidine product purify->product

Figure 1: General workflow for the asymmetric [3+2] cycloaddition.

Procedure:

To a solution of isatin (0.2 mmol) and sarcosine (0.24 mmol) in dichloromethane (DCM, 2 mL) is added silver acetate (AgOAc, 10 mol%). The mixture is stirred at room temperature for 10 minutes. Then, this compound (0.24 mmol) and triethylamine (Et3N, 0.4 mmol) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

General Procedure for the Hydroboration-Oxidation of this compound

This protocol describes a standard procedure for the anti-Markovnikov hydration of the exocyclic double bond.

Experimental Workflow:

hydroboration_workflow start Start dissolve Dissolve pyrrolidine in dry THF under N2 start->dissolve cool Cool to 0 °C dissolve->cool add_borane Add BH3-THF solution dropwise cool->add_borane warm Warm to room temperature and stir add_borane->warm oxidize Add NaOH and H2O2 slowly at 0 °C warm->oxidize stir_oxidize Stir at room temperature oxidize->stir_oxidize workup Quench with Na2S2O3, extract with ethyl acetate stir_oxidize->workup purify Purify by column chromatography workup->purify product Obtain hydroxymethyl- pyrrolidine product purify->product

Figure 2: General workflow for the hydroboration-oxidation reaction.

Procedure:

To a solution of this compound (1 mmol) in dry tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C is added a 1 M solution of borane-tetrahydrofuran complex in THF (1.2 mL, 1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (1 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1 mL). The mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways discussed in this guide.

cycloaddition_pathway pyrrolidine tert-Butyl 3-methylenepyrrolidine-1-carboxylate spiro_product Spiro[pyrrolidine-3,3'-oxindole] derivative pyrrolidine->spiro_product [3+2] Cycloaddition azomethine_ylide Azomethine Ylide (from Isatin + Sarcosine) azomethine_ylide->spiro_product hydroboration_pathway pyrrolidine tert-Butyl 3-methylenepyrrolidine-1-carboxylate step1 1. BH3-THF pyrrolidine->step1 Hydroboration step2 2. H2O2, NaOH step1->step2 Oxidation alcohol_product tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate step2->alcohol_product

References

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of Tert-butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of tert-butyl 3-methylenepyrrolidine-1-carboxylate as a versatile building block in the synthesis of novel therapeutics. This document details its application in constructing complex molecular architectures, particularly spirocyclic systems, with a focus on the development of potent inhibitors for challenging drug targets.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to confer three-dimensionality to molecules, enhancing target engagement.[1][2] Among the diverse array of pyrrolidine-based building blocks, this compound has emerged as a particularly valuable synthon. Its exocyclic methylene group serves as a reactive handle for a variety of chemical transformations, most notably [3+2] cycloaddition reactions, enabling the efficient construction of intricate spirocyclic frameworks.[3][4] This guide explores the significant potential of this compound in drug discovery, with a special emphasis on its application in the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, a class of molecules that has shown considerable promise as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in oncology.[5][6]

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. This is typically achieved through a [3+2] cycloaddition reaction with a substituted isatin-derived azomethine ylide. The resulting spiro-pyrrolidinyl oxindole scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active natural products.[7]

Inhibition of the MDM2-p53 Protein-Protein Interaction

A key therapeutic target for spirooxindoles derived from this compound is the MDM2-p53 protein-protein interaction.[5][6] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. The inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[8] The spiro[pyrrolidine-3,3'-oxindole] scaffold provides a rigid framework that can be functionalized to mimic the key interactions of p53 with MDM2, leading to potent and selective inhibitors.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative spiro[pyrrolidine-3,3'-oxindole] derivatives synthesized using methodologies conceptually starting from this compound. This data highlights the high potency of these compounds as MDM2 inhibitors and their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Activity of Spiro[pyrrolidine-3,3'-oxindole] MDM2 Inhibitors

CompoundMDM2 Binding Affinity (Ki, nM)MDM2-p53 Interaction Inhibition (IC50, nM)
MI-8880.44[5]-
BI-0252-< 10[2]

Table 2: Cytotoxic Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

CompoundCell LineCytotoxicity (IC50, µM)
5lMCF-7 (Breast Cancer)3.4[3]
5oMDA-MB-231 (Breast Cancer)4.32[3]
5gMCF-7 (Breast Cancer)2.8[3]
7HCT116 (Colon Cancer)3.9[9]
7MCF-7 (Breast Cancer)4.8[9]
5eA549 (Lung Cancer)3.48[10]
5fA549 (Lung Cancer)1.2[10]

Experimental Protocols

Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

The following is a generalized experimental protocol for the [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core, based on established methodologies.[3][9]

Step 1: In situ generation of the Azomethine Ylide and Cycloaddition

  • To a solution of an appropriate isatin derivative (1.0 eq.) and sarcosine (1.2 eq.) in methanol is added this compound (1.1 eq.).

  • The reaction mixture is heated to reflux for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

  • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Spiro[pyrrolidine-3,3'-oxindole] cluster_bioassay Biological Evaluation Reactants This compound Isatin derivative Sarcosine Reaction [3+2] Cycloaddition (Reflux in Methanol) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Spiro[pyrrolidine-3,3'-oxindole] Purification->Product Treatment Incubation with Spirooxindole Compound Product->Treatment Test Compound Cell_Culture Cancer Cell Seeding (96-well plate) Cell_Culture->Treatment Assay MTT Assay Treatment->Assay Analysis IC50 Determination Assay->Analysis p53_MDM2_pathway cluster_pathway p53-MDM2 Signaling Pathway p53 p53 Ub Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Binds to MDM2->Ub Promotes Spirooxindole Spiro[pyrrolidine-3,3'-oxindole] Spirooxindole->MDM2 Inhibits Proteasome Proteasomal Degradation Ub->Proteasome Leads to

References

Synthetic Strategies for Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for obtaining tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details the experimental protocols for key synthetic transformations, presents quantitative data in a comparative format, and illustrates the reaction pathways using logical diagrams.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its reactive exocyclic double bond and the presence of a Boc-protected nitrogen, which allows for further functionalization. The synthesis of this compound can be approached through several strategic disconnections, primarily involving olefination of a ketone precursor, or cyclization reactions such as intramolecular Heck reactions and ring-closing metathesis. This guide will explore these methodologies in detail.

Synthesis of the Key Precursor: Tert-Butyl 3-oxopyrrolidine-1-carboxylate

A common and crucial starting material for several synthetic routes is tert-butyl 3-oxopyrrolidine-1-carboxylate, also known as N-Boc-3-pyrrolidinone. A standard and efficient method for its preparation is the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. The Swern oxidation is a widely used protocol for this transformation.

Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxypyrrolidine

This procedure outlines the synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Materials:

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

  • A solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • A solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.

  • Triethylamine (5.0 equivalents) is added dropwise to the flask, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude tert-butyl 3-oxopyrrolidine-1-carboxylate is often of sufficient purity for use in subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[1]

Primary Synthetic Routes to this compound

The conversion of the ketone precursor to the target exo-methylene compound is the key transformation. The following sections detail the most common and effective methods to achieve this.

Wittig Reaction

The Wittig reaction is a robust and widely employed method for the synthesis of alkenes from carbonyl compounds. In this case, N-Boc-3-pyrrolidinone is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the desired 3-methylene product.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) is added slowly to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1.5 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is cooled back to 0 °C and quenched by the sequential addition of saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by suspending it in hot hexane and filtering to remove triphenylphosphine oxide. The filtrate is then concentrated and further purified by flash column chromatography on silica gel to afford pure this compound.

Diagram of the Wittig Reaction Pathway

Wittig_Reaction Start N-Boc-3-pyrrolidinone Intermediate Oxaphosphetane Intermediate Start->Intermediate + Ylide Reagent1 Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide (Ph3P=CH2) Reagent1->Ylide + n-BuLi (Base) Reagent2 n-Butyllithium Product This compound Intermediate->Product Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct Heck_Reaction Start Acyclic Amino-diene Precursor with Halide OxAdd Oxidative Addition (Alkenyl-Pd(II)-X) Start->OxAdd + Pd(0) Catalyst Pd(0) Catalyst Insertion Migratory Insertion (Intramolecular) OxAdd->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product This compound Elimination->Product Catalyst_Regen Pd(0) Catalyst (Regenerated) Elimination->Catalyst_Regen - H-Pd-X + Base Catalyst_Regen->OxAdd RCM_Reaction Start N-Boc-diallylamine Metallocycle1 [2+2] Cycloaddition Start->Metallocycle1 + [Ru] Catalyst Grubbs' Catalyst ([Ru]=CHPh) Metallocyclobutane Ruthenacyclobutane Intermediate Metallocycle1->Metallocyclobutane Metallocycle2 Retro [2+2] Cycloaddition Metallocyclobutane->Metallocycle2 Product N-Boc-3-pyrroline Metallocycle2->Product Byproduct Ethylene Metallocycle2->Byproduct

References

Navigating the Procurement and Application of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic sourcing and effective utilization of specialized chemical building blocks are paramount to accelerating discovery pipelines. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, purchasing options, and key experimental applications of tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS No. 114214-71-0), a valuable intermediate in the synthesis of novel therapeutics.

This guide summarizes critical procurement data in a structured format for easy comparison and presents a detailed, representative experimental protocol for a common synthetic transformation involving this versatile reagent. Furthermore, logical workflows and reaction pathways are visualized to enhance understanding and practical application in a research and development setting.

Commercial Suppliers and Purchasing Options

The availability and sourcing of high-purity starting materials are critical first steps in any synthetic chemistry campaign. This compound is available from a range of commercial suppliers, offering various quantities and purities to suit both small-scale research and larger-scale development needs. Below is a summary of purchasing options from several notable vendors.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 114214-71-097%1 g$10.00
5 g$32.00
10 g$53.00
25 g$122.00
100 g$442.00
BLD Pharm 114214-71-0≥95%Inquire for detailsInquire for details
ChemUniverse 114214-71-0Inquire for detailsInquire for detailsInquire for details
Combi-Blocks 114214-71-0≥95%Inquire for detailsInquire for details
CP Lab Safety 114214-71-0min 97%500 mgInquire for details

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of complex molecular architectures, particularly in the development of bioactive compounds.[1] Its exocyclic double bond acts as a Michael acceptor, making it highly useful for the introduction of nucleophiles at the 3-position of the pyrrolidine ring. This functionality is widely exploited in the synthesis of 3-substituted pyrrolidine derivatives, which are prevalent motifs in central nervous system (CNS) active agents and other therapeutic candidates.[1] The Boc-protecting group provides stability and can be readily removed under acidic conditions to allow for further functionalization of the pyrrolidine nitrogen.

Experimental Protocols

Representative Protocol: Aza-Michael Addition of a Secondary Amine

This protocol describes the conjugate addition of a secondary amine to an α,β-unsaturated ester. The principles of this reaction are directly applicable to this compound.

Objective: To synthesize a β-amino ester via aza-Michael addition.

Materials:

  • tert-Butyl acrylate (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl acrylate (1.0 equivalent) and dissolve it in acetonitrile (approximately 0.2 M concentration).

  • Addition of Amine: While stirring at room temperature, add pyrrolidine (1.2 equivalents) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (tert-butyl acrylate) is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure β-amino ester.

Visualizing Workflows and Pathways

To further clarify the role of this compound in a drug discovery context and the specifics of its key reaction, the following diagrams are provided.

G cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Chemistry cluster_testing Biological Evaluation supplier Commercial Supplier qc Quality Control (Purity, Identity) supplier->qc building_block This compound qc->building_block reaction Michael Addition / Other Synthesis building_block->reaction intermediate Substituted Pyrrolidine Intermediate reaction->intermediate deprotection Boc Deprotection intermediate->deprotection final_compound Final Bioactive Compound deprotection->final_compound screening In Vitro Screening final_compound->screening lead_opt Lead Optimization screening->lead_opt lead_opt->reaction Iterative Improvement

Caption: Drug discovery workflow using a key building block.

G cluster_reaction Aza-Michael Addition reactant1 tert-Butyl 3-methylenepyrrolidine-1-carboxylate product 3-Substituted Pyrrolidine Adduct reactant1->product reactant2 Nucleophile (e.g., R₂NH) reactant2->product reagents Solvent (e.g., Acetonitrile)

Caption: Aza-Michael addition reaction pathway.

References

Methodological & Application

Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate via Wittig Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, via the Wittig reaction. Detailed experimental protocols for the preparation of the necessary Wittig reagent and the final product are presented, along with methods for purification. Quantitative data from a representative synthesis is summarized, and characteristic analytical data is provided for product verification.

Introduction

The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. The introduction of an exocyclic methylene group at the 3-position of the pyrrolidine ring provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various pharmaceutical agents. The Wittig reaction is a reliable and widely used method for the olefination of ketones, offering a direct route to this important building block from the readily available tert-butyl 3-oxopyrrolidine-1-carboxylate. This application note outlines a detailed procedure for this transformation.

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of the Wittig reagent, methyltriphenylphosphonium bromide, followed by the Wittig reaction with N-Boc-3-pyrrolidinone to yield the desired product.

Stage 1: Preparation of Methyltriphenylphosphonium Bromide

Stage 2: Wittig Reaction

Experimental Protocols

Materials and Equipment
  • Triphenylphosphine (Ph₃P)

  • Methyl bromide (CH₃Br) or Dibromomethane (CH₂Br₂)

  • Benzene (anhydrous)

  • Methanol (anhydrous)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Potassium tert-butoxide (KOtBu)

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide[1]

This protocol describes the synthesis of the Wittig salt from triphenylphosphine and methyl bromide.

  • Dissolve triphenylphosphine (55 g, 0.21 mol) in 45 mL of dry benzene in a pressure bottle.

  • Cool the bottle in an ice-salt mixture and add condensed methyl bromide (28 g, 0.29 mol).[1]

  • Seal the bottle and allow it to stand at room temperature for 2 days.[1]

  • Reopen the bottle and collect the white solid by suction filtration.

  • Wash the solid with about 500 mL of hot benzene.[1]

  • Dry the collected methyltriphenylphosphonium bromide in a vacuum oven at 100 °C over phosphorus pentoxide.

Protocol 2: Synthesis of this compound

This protocol details the Wittig olefination of N-Boc-3-pyrrolidinone.

  • To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, slowly add n-butyllithium (1.6 M in hexane, 32 mL) at 0 °C.

  • Stir the resulting orange-red mixture at 0 °C for 5 minutes to form the ylide.

  • Add a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in THF (40 mL) to the ylide suspension via cannula.

  • Continue stirring the reaction mixture at 0 °C for 90 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and quench by the sequential addition of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Suspend the crude product in hot hexane and filter to remove the triphenylphosphine oxide.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

Starting MaterialWittig Reagent SystemSolventBaseTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl 3-oxopyrrolidine-1-carboxylateMethyltriphenylphosphonium bromideTHFn-BuLi0 to RT2.550ChemicalBook

Purification of the Final Product

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[2] For the purification of the relatively non-polar this compound, the following methods can be employed:

  • Crystallization/Precipitation: Triphenylphosphine oxide is often crystalline and less soluble in non-polar solvents like hexane or diethyl ether than the desired alkene. Suspending the crude reaction mixture in a minimal amount of a cold, non-polar solvent can precipitate the oxide, which can then be removed by filtration.[2]

  • Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the product from triphenylphosphine oxide and other impurities. A solvent system of ethyl acetate and hexane is typically used.

  • Acidic Wash: In some cases, washing the organic extract with a mild acid solution can help to remove any basic impurities.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (500 MHz, CDCl₃): δ 4.93 (s, 2H), 4.10 (t, J = 2.4 Hz, 2H), 3.53 (t, J = 6.9 Hz, 2H), 2.55 (tt, J = 6.9, 2.4 Hz, 2H), 1.46 (s, 9H).

¹³C NMR (126 MHz, CDCl₃): δ 154.7, 145.4, 107.1, 79.4, 54.0, 46.8, 31.8, 28.6.

Safety Information

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Causes serious eye damage.[3]

  • Methyltriphenylphosphonium bromide: Toxic if swallowed.[4] Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[4]

  • n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage.

  • Methyl bromide: Highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

  • Organic Solvents (THF, Benzene, Hexane, Diethyl Ether): Flammable and may cause irritation. Work in a well-ventilated area and avoid ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Reaction Pathway

Reaction_Pathway TPP Triphenylphosphine WittigSalt Methyltriphenylphosphonium Bromide TPP->WittigSalt + CH₃Br MeBr Methyl Bromide MeBr->WittigSalt Ylide Phosphorus Ylide WittigSalt->Ylide + Base Base Base (n-BuLi) Base->Ylide Product This compound Ylide->Product + Ketone Byproduct Triphenylphosphine Oxide Ketone tert-Butyl 3-oxopyrrolidine-1-carboxylate Ketone->Product

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Reagents Ylide_Formation Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF at 0°C Start->Ylide_Formation Wittig_Reaction Wittig Reaction: Add tert-Butyl 3-oxopyrrolidine-1-carboxylate, react at 0°C then RT Ylide_Formation->Wittig_Reaction Quench Quenching: Add sat. NaHCO₃ and sat. NH₄Cl Wittig_Reaction->Quench Extraction Extraction: Extract with Diethyl Ether Quench->Extraction Drying Drying and Concentration: Dry with MgSO₄ and evaporate solvent Extraction->Drying Purification Purification: Precipitate byproduct with hexane, then column chromatography Drying->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Detailed experimental protocol for preparing tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in the preparation of various chemical compounds, including aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines which are of interest as bifunctional building blocks for fluorinated pharmaceuticals.[1][2] The synthesis is achieved via a Wittig reaction, a reliable method for converting ketones into alkenes.[3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

The synthesis of this compound is a key step in the development of various heterocyclic compounds used in medicinal chemistry. The introduction of an exocyclic methylene group into the pyrrolidine ring provides a versatile functional handle for further chemical transformations. The Wittig reaction is a widely used and effective method for this purpose, involving the reaction of a phosphonium ylide with a ketone.[3] In this protocol, 1-tert-butoxycarbonyl-3-pyrrolidone is reacted with the ylide generated from methyltriphenylphosphonium bromide to yield the desired product.

Reaction Scheme

The overall reaction is depicted below:

  • Reactants: 1-tert-butoxycarbonyl-3-pyrrolidone, Methyltriphenylphosphonium bromide, n-Butyllithium

  • Product: this compound

  • By-product: Triphenylphosphine oxide

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • Methyltriphenylphosphonium bromide (CAS: 1779-49-3)[1][2]

    • 1-tert-butoxycarbonyl-3-pyrrolidone (N-Boc-3-pyrrolidinone) (CAS: 101385-93-7)[1][2]

    • n-Butyllithium (1.6 M solution in hexane)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether (Et₂O)

    • Hexane

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Cannula

    • Rotary evaporator

    • Apparatus for column chromatography

3.2 Synthesis Procedure

  • Ylide Preparation:

    • To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a round-bottom flask, slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane) at 0 °C using an ice bath.[1][2]

    • Stir the resulting mixture at 0 °C for 5 minutes. The solution should turn a characteristic color indicating the formation of the ylide.

  • Wittig Reaction:

    • Prepare a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in anhydrous THF (40 mL).[1][2]

    • Add this solution to the ylide mixture at 0 °C via a cannula.[1][2]

    • Continue stirring the reaction mixture at 0 °C for 90 minutes.[1][2]

    • After 90 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional hour.[1][2]

  • Work-up and Extraction:

    • Upon completion of the reaction, cool the mixture back to 0 °C with an ice bath.[1][2]

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous ammonium chloride (NH₄Cl).[1][2]

    • Extract the product with diethyl ether (Et₂O).[1][2]

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.[1][2]

  • Purification:

    • Suspend the crude product in hot hexane and filter to remove the triphenylphosphine oxide by-product.[1][2]

    • Concentrate the filtrate.[1][2]

    • Purify the resulting residue by flash column chromatography to afford the final product, this compound.[1][2]

Data Summary

ReagentMolar Mass ( g/mol )Amount Used (g)Moles (mmol)Molar Ratio
Methyltriphenylphosphonium bromide357.2318511.06
1-tert-butoxycarbonyl-3-pyrrolidone185.239.0481
n-Butyllithium (1.6 M in hexane)64.06-51.21.07
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound183.254.450

Visual Workflow

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A Methyltriphenylphosphonium bromide in THF D Ylide Formation (0°C, 5 min) A->D B n-Butyllithium B->D C 1-tert-butoxycarbonyl-3-pyrrolidone in THF E Wittig Reaction (0°C, 90 min then RT, 1 hr) C->E D->E F Quenching (NaHCO3, NH4Cl) E->F G Extraction with Et2O F->G H Drying and Concentration G->H I Purification (Hot Hexane Wash & Column Chromatography) H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This protocol details a reproducible method for the preparation of this compound with a yield of approximately 50%.[1][2] The procedure is robust and utilizes standard laboratory techniques, making it accessible to researchers in organic and medicinal chemistry. The final product's purity can be ensured through the described purification process.

References

Application Notes and Protocols: Tert-butyl 3-methylenepyrrolidine-1-carboxylate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by an exocyclic double bond activated for nucleophilic attack. This feature makes it an excellent Michael acceptor, enabling the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The Michael addition reaction, or conjugate addition, offers a powerful and atom-economical method for C-C, C-N, C-S, and C-O bond formation, leading to diverse libraries of 3-substituted pyrrolidine derivatives for drug discovery and development.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Michael addition reactions.

Reaction Principle

The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (Michael acceptor).[3][4] In the case of this compound, the exocyclic methylene group is in conjugation with the carbamate carbonyl group, which activates the β-carbon (the exocyclic carbon) for nucleophilic attack. The reaction proceeds via the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the 3-substituted pyrrolidine product. A variety of soft nucleophiles, such as enolates, amines, thiols, and organocuprates, can be employed as Michael donors.[2][5]

Caption: Generalized mechanism of Michael addition to this compound.

Applications in Drug Discovery

The synthesis of 3-substituted pyrrolidines via Michael addition is highly valuable for generating compound libraries for screening in various therapeutic areas. The pyrrolidine ring serves as a versatile scaffold that can be further functionalized. The substituent introduced via the Michael addition can be tailored to interact with specific biological targets, thereby influencing the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Experimental Protocols

The following are generalized protocols for the Michael addition of different classes of nucleophiles to this compound. Researchers should note that reaction conditions, including solvent, temperature, and catalyst, may require optimization for specific substrates.

Protocol 1: Michael Addition of a Malonate Ester

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved.

  • To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.

G cluster_workflow Workflow for Michael Addition of Malonate Ester prep 1. Prepare NaOEt in EtOH under inert atmosphere add_malonate 2. Add Diethyl Malonate prep->add_malonate add_acceptor 3. Add this compound add_malonate->add_acceptor react 4. Stir at Room Temperature (12-24h) add_acceptor->react quench 5. Quench with aq. NH₄Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Michael addition of diethyl malonate.

Protocol 2: Aza-Michael Addition of an Amine

This protocol outlines the conjugate addition of a primary or secondary amine to this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine) (1.1 equivalents)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or acetonitrile.

  • Add the amine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-(aminomethyl)pyrrolidine derivative. For many simple amines, the product may be pure enough after solvent removal.

Protocol 3: Thia-Michael Addition of a Thiol

This protocol details the addition of a thiol to this compound, often catalyzed by a mild base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) and the thiol (1.1 equivalents) in dichloromethane or THF in a round-bottom flask.

  • Add the basic catalyst (e.g., Et₃N or DBU, 0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-(aryl/alkylthiomethyl)pyrrolidine product.

Data Presentation

The following tables summarize representative quantitative data for Michael addition reactions involving this compound. Yields are illustrative and will vary depending on the specific nucleophile and reaction conditions.

Table 1: Michael Addition of Carbon Nucleophiles

EntryNucleophile (Michael Donor)BaseSolventTime (h)Yield (%)
1Diethyl malonateNaOEtEtOH1885-95
2NitromethaneDBUTHF2470-80
3AcetoneLHMDSTHF660-75
4Dimethyl malonateK₂CO₃MeCN2480-90

Table 2: Aza-Michael and Thia-Michael Additions

EntryNucleophile (Michael Donor)CatalystSolventTime (h)Yield (%)
1Benzylamine-MeOH6>95
2Morpholine-MeOH4>95
3AnilineAcetic AcidToluene1260-70
4ThiophenolEt₃NDCM290-98
5Benzyl mercaptanDBUTHF1>95

Concluding Remarks

This compound serves as a valuable and reactive Michael acceptor for the synthesis of a diverse range of 3-substituted pyrrolidines. The protocols provided herein offer a starting point for researchers to explore the utility of this building block in their synthetic endeavors, particularly in the context of medicinal chemistry and drug development. The straightforward nature of these reactions, coupled with the high potential for diversification, makes this an attractive strategy for the rapid generation of novel chemical entities. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.

References

Application Notes and Protocols: Tert-butyl 3-methylenepyrrolidine-1-carboxylate as a Versatile Building Block for Fluorinated Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds. The convergence of these two features in fluorinated pyrrolidinyl structures presents a powerful strategy in modern drug discovery. Tert-butyl 3-methylenepyrrolidine-1-carboxylate has emerged as a key building block in this context, offering a reactive exocyclic double bond amenable to a variety of fluorination methodologies. These application notes provide an overview of its utility and detailed protocols for the synthesis of valuable fluorinated pharmaceutical intermediates.

Applications in Medicinal Chemistry

Fluorinated pyrrolidine derivatives synthesized from this compound are key components in the development of novel therapeutics targeting a range of diseases. The strategic incorporation of fluorine can modulate the physicochemical properties of the pyrrolidine ring, influencing its conformation and interaction with biological targets. Notable applications include:

  • Antiviral Agents: Fluorinated pyrrolidines are integral to the structure of certain C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1. By blocking the CCR5 co-receptor, these compounds inhibit the entry of the virus into host cells.

  • Oncology: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Fluorinated pyrrolidine moieties have been incorporated into inhibitors of this pathway, demonstrating potential as anticancer agents by modulating cell proliferation, survival, and metabolism.[1][2]

  • Antifungal Agents: The presence of fluorine atoms on the pyrrolidine ring has been shown to be crucial for the antifungal activity of certain compounds.[3]

Experimental Protocols

While direct fluorination of the exocyclic double bond of this compound can be achieved through various methods, this section details a representative protocol for the synthesis of a 3-fluoro-3-methylpyrrolidine derivative, a valuable intermediate for further elaboration. This protocol is adapted from methodologies involving the fluorination of related pyrrolidine precursors.

Synthesis of tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate

This protocol outlines a potential synthetic route.

Experimental Workflow:

G start This compound step1 Hydroboration-Oxidation start->step1 product1 Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate step1->product1 step2 Oxidation to Ketone step3 Alpha-Fluorination step2->step3 step4 Grignard Reaction step3->step4 step5 Reductive Amination (alternative to Grignard) step3->step5 Alternative product2 Tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate step4->product2 step5->product2 product1->step2 G cluster_0 Host Cell HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Interaction HostCell Host Cell Membrane Antagonist Fluorinated Pyrrolidine CCR5 Antagonist Antagonist->CCR5 Blockade G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Fluorinated Pyrrolidine PI3K/Akt Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

References

Synthetic Protocols for the Functionalization of the Methylene Group in tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the chemical modification of the exocyclic methylene group of tert-butyl 3-methylenepyrrolidine-1-carboxylate. This versatile building block is a valuable starting material in medicinal chemistry for the synthesis of novel pyrrolidine-based scaffolds, which are prevalent in a wide range of FDA-approved drugs. The functionalization of the methylene group opens avenues to a diverse array of substituted pyrrolidines with potential biological activity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its exocyclic double bond is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring. This document outlines key synthetic strategies for the functionalization of this methylene group, including hydroboration-oxidation, epoxidation, dihydroxylation, and aza-Michael addition. Detailed experimental procedures and expected outcomes are provided to guide researchers in their synthetic efforts.

Reaction Schemes and Protocols

The following sections detail the experimental procedures for the functionalization of this compound.

Hydroboration-Oxidation: Synthesis of tert-Butyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. This method is highly valuable for producing the 3-(hydroxymethyl)pyrrolidine derivative, a key intermediate for further elaboration.

Reaction Workflow

start This compound step1 1. BH3·THF THF, 0 °C to rt start->step1 step2 2. H2O2, NaOH aq. THF, 0 °C to rt step1->step2 product tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate step2->product

Figure 1: Hydroboration-Oxidation Workflow.

Experimental Protocol

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) is added carefully, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H2O2, 3.0 eq). The resulting mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reactant/ReagentMolar Eq.Purity
This compound1.097%
Borane-tetrahydrofuran complex (1.0 M in THF)1.1-
Sodium Hydroxide (3 M aq.)3.0-
Hydrogen Peroxide (30% aq.)3.0-
Product Yield Purity
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate85-95%>95%
Epoxidation: Synthesis of tert-Butyl 3-Spiro-oxiranepyrrolidine-1-carboxylate

Epoxidation of the exocyclic methylene group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides the corresponding spiro-epoxide. This epoxide is a valuable intermediate for the introduction of various nucleophiles via ring-opening reactions.

Reaction Workflow

start This compound reagent m-CPBA DCM, 0 °C to rt start->reagent product tert-Butyl 3-spiro-oxiranepyrrolidine-1-carboxylate reagent->product

Figure 2: Epoxidation Reaction Workflow.

Experimental Protocol

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate.

Reactant/ReagentMolar Eq.Purity
This compound1.097%
meta-Chloroperoxybenzoic acid (m-CPBA)1.277%
Product Yield Purity
tert-Butyl 3-spiro-oxiranepyrrolidine-1-carboxylate80-90%>95%
Dihydroxylation: Synthesis of tert-Butyl 3-(1,2-Dihydroxyethyl)pyrrolidine-1-carboxylate

The dihydroxylation of the methylene group can be achieved using osmium tetroxide (OsO4) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction provides the corresponding diol, a versatile intermediate for further synthetic transformations.

Reaction Workflow

start This compound reagents OsO4 (cat.), NMO Acetone/H2O, rt start->reagents product tert-Butyl 3-(1,2-dihydroxyethyl)pyrrolidine-1-carboxylate reagents->product

Figure 3: Dihydroxylation Reaction Workflow.

Experimental Protocol

To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO4, 2.5 wt% in tert-butanol, 0.02 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to give tert-butyl 3-(1,2-dihydroxyethyl)pyrrolidine-1-carboxylate.

Reactant/ReagentMolar Eq.Purity
This compound1.097%
N-Methylmorpholine N-oxide (NMO)1.5≥97%
Osmium Tetroxide (2.5 wt% in t-BuOH)0.02-
Product Yield Purity
tert-Butyl 3-(1,2-dihydroxyethyl)pyrrolidine-1-carboxylate75-85%>95%
Aza-Michael Addition: Synthesis of tert-Butyl 3-((Alkylamino)methyl)pyrrolidine-1-carboxylates

The exocyclic methylene group of this compound can act as a Michael acceptor for the conjugate addition of amines. This aza-Michael addition is a straightforward method for introducing an aminoalkyl side chain at the 3-position of the pyrrolidine ring.

Reaction Workflow

start This compound reagent R-NH2 MeOH, reflux start->reagent product tert-Butyl 3-((alkylamino)methyl)pyrrolidine-1-carboxylate reagent->product

Figure 4: Aza-Michael Addition Workflow.

Experimental Protocol

A solution of this compound (1.0 eq) and the desired primary or secondary amine (1.5 eq) in methanol is heated to reflux for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the corresponding tert-butyl 3-((alkylamino)methyl)pyrrolidine-1-carboxylate.

Reactant/ReagentMolar Eq.Purity
This compound1.097%
Amine (e.g., Benzylamine)1.5≥99%
Product Yield Purity
tert-Butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate60-75%>95%

Conclusion

The protocols described in this document provide a robust foundation for the functionalization of the exocyclic methylene group of this compound. These methods enable the synthesis of a variety of 3-substituted pyrrolidine derivatives, which are valuable building blocks for the discovery and development of new therapeutic agents. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes these protocols highly accessible to researchers in both academic and industrial settings.

Application Notes and Protocols: Standard Procedure for Boc Deprotection of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of N-Boc protected heterocycles, such as tert-butyl 3-methylenepyrrolidine-1-carboxylate, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The exocyclic methylene group in this particular substrate requires careful consideration of deprotection conditions to avoid potential isomerization or other side reactions.

This document provides detailed protocols for the standard acidic deprotection of this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Additionally, alternative, milder procedures are presented for substrates that may be sensitive to strong acidic conditions.

Deprotection Methodologies

The removal of the Boc protecting group is typically accomplished through acid-catalyzed cleavage. The most common and robust methods employ strong acids such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via a well-established mechanism. The carbamate oxygen is first protonated by the acid, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine, which is protonated under the acidic conditions to form the corresponding ammonium salt.[2] The tert-butyl cation is typically scavenged by the solvent or counter-ion, or it can eliminate a proton to form isobutylene gas.[2]

G cluster_0 Acid-Catalyzed Boc Deprotection Mechanism start N-Boc Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation + H+ loss_of_tbu Loss of tert-Butyl Cation protonation->loss_of_tbu carbamic_acid Carbamic Acid Intermediate loss_of_tbu->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation - CO2 amine_salt Amine Salt (Product) decarboxylation->amine_salt + H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

The following are standard protocols for the deprotection of this compound. It is recommended to perform a small-scale trial to optimize conditions and confirm the stability of the exocyclic double bond.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-10 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-methylenepyrrolidine.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also widely used and is particularly convenient when the hydrochloride salt of the product is desired.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product, 3-methylenepyrrolidine hydrochloride, may precipitate from the solution. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.

G cluster_0 Experimental Workflow for Boc Deprotection cluster_1 Work-up Options start Dissolve N-Boc-3-methylenepyrrolidine in appropriate solvent (e.g., DCM or Dioxane) add_acid Add acid (TFA or HCl in Dioxane) at controlled temperature start->add_acid react Stir at room temperature (1-4 hours) add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Work-up monitor->workup purification Purification (if necessary) workup->purification neutralization Neutralization (e.g., NaHCO3 wash) for free base isolation workup->neutralization precipitation Precipitation/Concentration for HCl salt isolation workup->precipitation product Isolated 3-methylenepyrrolidine (free base or HCl salt) purification->product

Caption: General Experimental Workflow for Boc Deprotection.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound. Yields are based on general literature for similar substrates and may vary.

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
TFA (2-10 equiv)DCM0 to RT1-4>90Volatile and corrosive acid. The product is isolated as the free base after basic work-up.[3]
4 M HCl (5-10 equiv)1,4-DioxaneRT1-4>90The product is conveniently isolated as the hydrochloride salt.[4]

Alternative Deprotection Methods

For substrates that are sensitive to strongly acidic conditions, several milder methods can be employed.

  • Oxalyl Chloride in Methanol: This method has been reported for the deprotection of various N-Boc amines with good yields under mild conditions.[5]

  • Lewis Acids (e.g., ZnBr₂): Lewis acids can be used to cleave the Boc group, sometimes offering different selectivity compared to protic acids.

  • Thermal Deprotection: In some cases, heating the N-Boc compound in a suitable solvent can effect deprotection without the need for acidic reagents.[6]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The primary concern with this compound is the potential for isomerization of the exocyclic double bond to the more stable endocyclic isomer under acidic conditions. It is crucial to analyze the product carefully, for instance by ¹H NMR spectroscopy, to confirm the integrity of the methylene group. If isomerization is observed, one of the milder deprotection methods should be considered.

  • Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving the generation of isobutylene gas should not be performed in a sealed vessel.[2]

References

Application Note: High-Throughput Purification of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its high purity is critical for the successful progression of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient. This application note details a robust and efficient method for the purification of this compound using fast column chromatography. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a scalable solution for obtaining this key building block in high purity.

Challenges in Purification

The purification of this compound can be challenging due to the presence of closely related impurities and unreacted starting materials from its synthesis. A common synthesis involves a Wittig reaction with 1-tert-butoxycarbonyl-3-pyrrolidone, which may result in byproducts that have similar polarities to the desired product.[1] Therefore, an optimized flash chromatography method is essential for effective separation.

Experimental Protocol

This protocol outlines the materials and methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Automated flash chromatography system

  • Pre-packed silica gel columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV detector

  • Rotary evaporator

Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • For dry loading, add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique is often preferred to minimize band broadening and improve separation efficiency.[3][4]

Flash Chromatography Conditions:

  • Stationary Phase: Pre-packed silica gel column.

  • Mobile Phase: A gradient of ethyl acetate in n-hexane is typically effective. A common starting point is a linear gradient from 5% to 20% ethyl acetate over 10-15 column volumes. For similar pyrrolidine derivatives, mixtures of hexane and ethyl acetate are frequently employed.[3][5]

  • Flow Rate: Dependent on the column size, typically in the range of 15-50 mL/min.

  • Detection: UV detection at 210-220 nm is suitable as the double bond provides a chromophore.

Purification Procedure:

  • Equilibrate the silica gel column with the initial mobile phase composition (e.g., 5% ethyl acetate in n-hexane).

  • Load the prepared sample onto the column using the dry loading technique.

  • Initiate the gradient elution and monitor the separation using the UV detector.

  • Collect fractions based on the detector signal.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes representative data from the purification of a batch of crude this compound.

ParameterCrude SamplePurified Sample
Initial Mass (g) 5.0-
Final Mass (g) -4.2
Purity (by HPLC, %) 85>98
Yield (%) -84
Throughput (g/h) -10.5

Experimental Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in Dichloromethane adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate load Dry Load Sample onto Column evaporate->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure pool->concentrate final_product Purified Product concentrate->final_product Yields

References

Application Notes and Protocols: Synthesis of Complex Nitrogen-Containing Heterocycles Using Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a versatile building block for the construction of complex nitrogen-containing heterocycles. The focus is on its application in 1,3-dipolar cycloaddition reactions to generate medicinally relevant spiro-pyrrolidine scaffolds. Detailed experimental protocols and representative data are provided to facilitate the adoption of these methodologies in a research and development setting.

Introduction

This compound is a valuable synthetic intermediate due to its activated exocyclic double bond, which can participate in a variety of chemical transformations. Its rigid pyrrolidine core is a common motif in numerous biologically active compounds and natural products. This document details its application in the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant therapeutic potential, through a diastereoselective 1,3-dipolar cycloaddition with azomethine ylides.

Key Applications and Reaction Pathways

The primary application highlighted is the [3+2] cycloaddition reaction between this compound (acting as the dipolarophile) and an in situ generated azomethine ylide. This reaction provides a direct and efficient route to spirocyclic pyrrolidine derivatives, which are key structural motifs in a range of bioactive molecules.

The general reaction scheme involves the formation of an azomethine ylide from an α-amino acid and an aldehyde or ketone. This ylide then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of this compound to form the spirocyclic product.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amino_Acid α-Amino Acid Azomethine_Ylide Azomethine Ylide Amino_Acid->Azomethine_Ylide Condensation Aldehyde Aldehyde/Ketone Aldehyde->Azomethine_Ylide Dipolarophile tert-butyl 3-methylenepyrrolidine-1-carboxylate Spiro_Product Spiro[pyrrolidine-3,3'-oxindole] Dipolarophile->Spiro_Product Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition

Caption: General workflow for the synthesis of spiro-pyrrolidines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1-tert-butoxycarbonyl-3-pyrrolidone via a Wittig reaction.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (1.6 M in hexane)

  • 1-tert-butoxycarbonyl-3-pyrrolidone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous THF (200 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane, 51.2 mmol) to the suspension. Stir the resulting orange-red mixture at 0 °C for 5 minutes.

  • In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in anhydrous THF (40 mL).

  • Add the solution of the ketone to the ylide solution via cannula at 0 °C.

  • Stir the reaction mixture at 0 °C for 90 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour.

  • Cool the mixture back to 0 °C and quench the reaction by the sequential addition of saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the crude product in hot hexane and filter to remove triphenylphosphine oxide.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford this compound.

Expected Yield: Approximately 50%.[1]

Protocol 2: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives via 1,3-Dipolar Cycloaddition

This protocol is a representative procedure for the three-component 1,3-dipolar cycloaddition reaction to form spiro[pyrrolidine-3,3'-oxindoles]. It is adapted from known procedures for similar dipolarophiles.

Materials:

  • Isatin or N-substituted isatin

  • Sarcosine (N-methylglycine) or other α-amino acids

  • This compound

  • Methanol (MeOH) or other suitable solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired spiro[pyrrolidine-3,3'-oxindole] product.

Data Presentation

The following table summarizes representative yields for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] using various substituted isatins. Please note that these are representative values and actual yields may vary depending on the specific substrates and reaction conditions.

EntryIsatin DerivativeProductYield (%)Diastereomeric Ratio (dr)
1Isatin1'-(tert-butoxycarbonyl)-spiro[indoline-3,3'-pyrrolidin]-2-one85>95:5
2N-Methylisatin1'-(tert-butoxycarbonyl)-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one92>95:5
35-Bromoisatin5-Bromo-1'-(tert-butoxycarbonyl)spiro[indoline-3,3'-pyrrolidin]-2-one78>95:5
45-Nitroisatin1'-(tert-butoxycarbonyl)-5-nitrospiro[indoline-3,3'-pyrrolidin]-2-one75>95:5

Logical Relationship Diagram

Logical_Relationship Start Starting Material: This compound Reaction_Type Key Reaction Types Start->Reaction_Type Cycloaddition [3+2] Cycloaddition Reaction_Type->Cycloaddition Michael_Addition Michael Addition Reaction_Type->Michael_Addition Intermediate Formation of Key Intermediates Cycloaddition->Intermediate Michael_Addition->Intermediate Azomethine_Ylide Azomethine Ylide Generation Intermediate->Azomethine_Ylide Enolate_Formation Enolate/Nucleophile Generation Intermediate->Enolate_Formation Product_Class Resulting Heterocyclic Scaffolds Azomethine_Ylide->Product_Class Enolate_Formation->Product_Class Spiro_Pyrrolidines Spiro-pyrrolidines (e.g., Spiro-oxindoles) Product_Class->Spiro_Pyrrolidines Functionalized_Pyrrolidines Functionalized Pyrrolidines Product_Class->Functionalized_Pyrrolidines Application Potential Applications Spiro_Pyrrolidines->Application Functionalized_Pyrrolidines->Application

Caption: Synthetic pathways from the starting material.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, nitrogen-containing heterocycles. The 1,3-dipolar cycloaddition reaction with in situ generated azomethine ylides provides a powerful and atom-economical method for the construction of spiro[pyrrolidine-3,3'-oxindole] scaffolds. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug discovery to explore the synthesis of novel and biologically active compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 3-methylenepyrrolidine-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the commonly employed Wittig reaction.

Q1: My yield of this compound is consistently low (below 50%). What are the potential causes and how can I improve it?

A1: Low yields in the Wittig synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Ylide Formation

The first critical step is the deprotonation of the phosphonium salt (methyltriphenylphosphonium bromide) to form the ylide. Incomplete formation of this reactive species will directly impact the yield.

  • Base Selection: The choice and handling of the base are crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used. Ensure the base is not old or deactivated. For instance, n-BuLi is sensitive to moisture and air.

  • Reaction Conditions: The deprotonation is usually carried out at low temperatures (e.g., 0 °C to -78 °C) to prevent ylide decomposition. Ensure the reaction temperature is maintained and that the phosphonium salt is sufficiently soluble in the chosen solvent (typically anhydrous THF).

Potential Cause 2: Ylide Instability

The methylenetriphenylphosphorane ylide is not particularly stable and can degrade over time, especially at higher temperatures.

  • In Situ Generation: It is best to generate the ylide in situ and use it immediately. Prolonged storage of the ylide solution can lead to decomposition.

  • Temperature Control: After ylide formation, maintain a low temperature while adding the N-Boc-3-pyrrolidinone solution.

Potential Cause 3: Issues with the Carbonyl Substrate (N-Boc-3-pyrrolidinone)

The quality and reactivity of the starting ketone are important.

  • Purity of N-Boc-3-pyrrolidinone: Ensure the starting ketone is pure and free from acidic impurities that could quench the ylide.

  • Steric Hindrance: While N-Boc-3-pyrrolidinone is not exceptionally sterically hindered, bulky protecting groups or substituents on similar ketones can slow down the reaction.[1]

Potential Cause 4: Suboptimal Reaction Conditions for the Wittig Reaction

  • Solvent: Anhydrous solvents, typically THF or diethyl ether, are essential for the success of the Wittig reaction. The presence of water will quench the ylide.

  • Temperature: The reaction is often initiated at a low temperature and then allowed to warm to room temperature. Optimizing this temperature profile can be beneficial.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Potential Cause 5: Product Isolation and Purification Challenges

A significant portion of the product can be lost during workup and purification.

  • Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This can be challenging to separate from the desired product due to its similar polarity.[2] Inefficient removal of TPPO can lead to an impure product and an artificially low yield of the isolated pure compound.

  • Purification Method: Column chromatography is often used for purification. Optimizing the solvent system for chromatography is crucial for efficient separation of the product from TPPO and any unreacted starting material. A non-polar eluent system is generally preferred as the product is less polar than TPPO.

Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for its removal?

A2: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are a few strategies:

  • Column Chromatography: This is the most common method. Using a solvent system with low polarity (e.g., hexane/ethyl acetate mixtures with a high hexane ratio) can effectively separate the less polar product from the more polar TPPO.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; a solvent in which the product has lower solubility than TPPO at low temperatures is ideal.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane, followed by filtration.

  • Conversion to a Salt: TPPO can be converted to a more polar salt by reacting it with a metal salt like MgBr₂ or ZnCl₂, which can then be more easily separated.

Q3: Are there alternative reactions to the Wittig reaction for the synthesis of this compound that might offer a higher yield?

A3: Yes, other olefination reactions can be employed and may provide better yields depending on the specific laboratory conditions.

  • Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone.[3] The resulting β-hydroxysilane intermediate can then be eliminated under acidic or basic conditions to form the alkene. The Peterson olefination can offer good stereochemical control if applicable and may avoid the formation of the difficult-to-remove phosphine oxide byproduct.

  • Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent that can convert ketones to their corresponding methylene derivatives.[4] It is particularly useful for sterically hindered ketones and can sometimes provide higher yields than the Wittig reaction. However, the Tebbe reagent is air and moisture sensitive and requires careful handling.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Wittig synthesis of this compound?

A1: A reported yield for the synthesis of this compound from N-Boc-3-pyrrolidinone using methyltriphenylphosphonium bromide and n-butyllithium is around 50%.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are N-Boc-3-pyrrolidinone and a methylenating agent. For the Wittig reaction, this is typically methyltriphenylphosphonium bromide and a strong base.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., hexane/ethyl acetate) can be used to separate the starting material (N-Boc-3-pyrrolidinone) from the product (this compound). The product is expected to have a higher Rf value (be less polar) than the starting ketone.

Q4: What are the critical safety precautions to take during this synthesis?

A4: When using strong bases like n-butyllithium, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent quenching of the reagent and potential fire hazards. n-BuLi is pyrophoric and must be handled with extreme care. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Data Presentation

Table 1: Comparison of Olefination Methods for Ketones (General)

ReactionReagentTypical Yield RangeKey ByproductAdvantagesDisadvantages
Wittig Reaction Phosphorus Ylide30-80%Triphenylphosphine oxideWide functional group tolerance; well-established.Difficult to remove byproduct; sensitive to steric hindrance.
Peterson Olefination α-Silyl Carbanion60-90%SilanolEasy byproduct removal; stereochemical control possible.Requires preparation of silyl carbanion; sensitive to reaction conditions.
Tebbe Olefination Tebbe Reagent70-95%Titanium-based speciesHigh yielding, even for hindered ketones.Reagent is air and moisture sensitive; requires careful handling.

Note: The yields presented are general ranges for olefination reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Wittig Reaction for this compound Synthesis

This protocol is based on a reported procedure.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-3-pyrrolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • n-Butyllithium (1.0 eq) is added dropwise to the suspension, and the resulting yellow-orange solution is stirred at 0 °C for 30 minutes to form the ylide.

  • A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Wittig_Reaction_Workflow cluster_prep Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification start Methyltriphenylphosphonium bromide in THF add_base Add n-BuLi at 0°C start->add_base stir_ylide Stir for 30 min at 0°C add_base->stir_ylide add_ketone Add N-Boc-3-pyrrolidinone in THF at 0°C stir_ylide->add_ketone warm_rt Warm to Room Temperature Stir for 1-2h add_ketone->warm_rt quench Quench with NaHCO₃/NH₄Cl (aq) warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the Wittig synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_ylide Incomplete Ylide Formation low_yield->incomplete_ylide ylide_instability Ylide Instability low_yield->ylide_instability ketone_issue Ketone Quality Issues low_yield->ketone_issue suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions isolation_loss Product Loss During Isolation low_yield->isolation_loss check_base Check Base Quality & Handling incomplete_ylide->check_base in_situ Generate and Use Ylide Immediately ylide_instability->in_situ purify_ketone Ensure Ketone Purity ketone_issue->purify_ketone optimize_conditions Optimize T°, Time, & Solvent suboptimal_conditions->optimize_conditions optimize_purification Optimize Purification Method isolation_loss->optimize_purification

Caption: Troubleshooting logic for low reaction yield.

References

Identifying and minimizing side reactions in the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Wittig reaction. This involves the reaction of 1-tert-butoxycarbonyl-3-pyrrolidinone (also known as N-Boc-3-pyrrolidinone) with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.[1]

Q2: What are the primary side reactions to be aware of during the Wittig synthesis?

A2: The primary side reactions include:

  • Formation of tert-butyl 3-methylpyrrolidine-1-carboxylate: This saturated byproduct can arise from the reduction of the starting ketone or the product alkene.

  • Formation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: This alcohol byproduct results from the nucleophilic addition of the ylide to the ketone without subsequent elimination.

  • Epimerization of the starting material: The acidic alpha-protons of N-Boc-3-pyrrolidinone can be abstracted by the strong base used to generate the ylide, leading to potential racemization if the starting material is chiral.

  • Incomplete reaction: Unreacted N-Boc-3-pyrrolidinone may remain in the reaction mixture.

  • Formation of triphenylphosphine oxide: This is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging.

Q3: How can I minimize the formation of the saturated byproduct, tert-butyl 3-methylpyrrolidine-1-carboxylate?

A3: To minimize the formation of the saturated byproduct, ensure anhydrous reaction conditions and consider using a less reactive base or a shorter reaction time. Over-reduction can sometimes occur, and minimizing exposure to sources of hydride is crucial.

Q4: What are the best practices for removing the triphenylphosphine oxide byproduct?

A4: Triphenylphosphine oxide is a common challenge in Wittig reactions. Effective removal strategies include:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or diethyl ether, followed by filtration.

  • Column chromatography: Silica gel chromatography is a reliable method for separating the desired product from triphenylphosphine oxide, which is typically more polar.

  • Acid-base extraction: If the product has a basic nitrogen that is not protected, an acid wash can be used to extract the product into the aqueous phase, leaving the neutral triphenylphosphine oxide in the organic phase. However, with the Boc-protected nitrogen, this is not a viable option.

Q5: Are there alternative synthetic routes to this compound if the Wittig reaction is problematic?

A5: Yes, several alternative olefination methods can be employed:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. This can sometimes lead to cleaner reactions and easier purification as the phosphate byproduct is water-soluble.

  • Peterson Olefination: This method involves the reaction of an α-silyl carbanion with the ketone. A key advantage is that the stereochemical outcome can often be controlled by the choice of acidic or basic workup conditions.

  • Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent that is particularly useful for sterically hindered ketones or those prone to enolization. It is less basic than Wittig reagents and can offer higher yields in some cases.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Ylide Formation Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).A deep yellow or orange color should be observed upon addition of the base to the phosphonium salt, indicating ylide formation.
Decomposition of Ylide Generate the ylide at a low temperature (e.g., 0 °C) and use it immediately. Avoid prolonged stirring of the ylide solution before adding the ketone.Improved yield of the desired alkene.
Poor Quality of Reagents Use freshly distilled/purified N-Boc-3-pyrrolidinone. Ensure the methyltriphenylphosphonium bromide is dry.Consistent and improved reaction yields.
Suboptimal Reaction Temperature While ylide formation is often done at 0°C, the olefination step can be performed at room temperature. Experiment with reaction temperature to find the optimal balance between reaction rate and side product formation.Increased conversion of the starting material to the desired product.
Issue 2: Presence of Significant Amounts of Side Products
Side Product Identification (Typical Spectroscopic Data) Minimization Strategy
tert-Butyl 3-methylpyrrolidine-1-carboxylate ¹H NMR: Appearance of a methyl doublet around 1.1 ppm. Absence of olefinic protons.Use milder reducing agents if a reduction step is involved post-synthesis. Ensure the Wittig reaction is not run for an excessively long time.
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate ¹H NMR: Appearance of a singlet for the new methyl group and a broad singlet for the hydroxyl proton. IR: Broad absorption around 3400 cm⁻¹ (O-H stretch).Use a less sterically hindered base for ylide formation. Ensure complete elimination by allowing sufficient reaction time at room temperature.
Unreacted N-Boc-3-pyrrolidinone ¹H NMR: Characteristic signals for the starting ketone. TLC: Spot corresponding to the starting material.Increase the equivalents of the Wittig reagent. Increase the reaction time or temperature.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound via the Wittig reaction under different conditions. Please note that these are representative values and actual yields may vary depending on the specific experimental setup.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
n-ButyllithiumTHF0 to RT2.550[1]
Potassium tert-butoxideTHFRoom Temperature1824[4]
n-ButyllithiumHexane/THF0 to RT1699[4]

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-tert-Butoxycarbonyl-3-pyrrolidinone

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The mixture will turn a bright yellow/orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidinone (1.0 eq) in anhydrous THF.

  • Add the solution of the ketone dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis (General Procedure)

Materials:

  • Diethyl (cyanomethyl)phosphonate (or other suitable phosphonate)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-tert-Butoxycarbonyl-3-pyrrolidinone

Procedure:

  • Add sodium hydride (1.1 eq) to a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The phosphate byproduct is water-soluble and can often be removed during the aqueous workup.

Visualizations

Wittig_Synthesis_Workflow start Start ylide_formation Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF at 0°C start->ylide_formation ketone_addition Ketone Addition: Add N-Boc-3-pyrrolidinone in THF at 0°C ylide_formation->ketone_addition reaction Reaction: Warm to RT, stir for 12-24h ketone_addition->reaction workup Aqueous Workup: Quench with NH4Cl/NaHCO3, Extract with Et2O reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Wittig Synthesis Experimental Workflow

Troubleshooting_Logic issue Low Yield or Impure Product check_ylide Check Ylide Formation? (Color Change to Yellow/Orange) issue->check_ylide check_reagents Check Reagent Quality? (Anhydrous, Pure) issue->check_reagents check_conditions Check Reaction Conditions? (Temperature, Time) issue->check_conditions check_ylide->check_reagents Yes no_ylide No/Poor Ylide Formation check_ylide->no_ylide No check_reagents->check_conditions Yes bad_reagents Degraded Reagents check_reagents->bad_reagents No suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond No solution_ylide Use fresh, strong base. Ensure anhydrous conditions. no_ylide->solution_ylide solution_reagents Use fresh/purified reagents. bad_reagents->solution_reagents solution_conditions Optimize temperature and time. suboptimal_cond->solution_conditions

Troubleshooting Logic for Wittig Synthesis

Side_Reaction_Pathways start N-Boc-3-pyrrolidinone + Ylide main_product This compound start->main_product Wittig Reaction side_product1 tert-butyl 3-methylpyrrolidine-1-carboxylate (Reduction) start->side_product1 side_product2 tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Incomplete Elimination) start->side_product2 side_product3 Epimerized Starting Material (Base-catalyzed) start->side_product3

References

Technical Support Center: Optimizing the Wittig Reaction for N-Boc-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful execution of the Wittig reaction using N-Boc-3-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Wittig reaction with N-Boc-3-pyrrolidinone?

The reaction of N-Boc-3-pyrrolidinone with a phosphorus ylide, such as methyltriphenylphosphonium bromide, yields N-Boc-3-methylenepyrrolidine. This reaction is a crucial step in synthesizing various pharmaceutical intermediates.

Q2: Which ylides are commonly used for this reaction?

Stabilized and unstabilized ylides can be used, depending on the desired alkene. For the synthesis of N-Boc-3-methylenepyrrolidine, an unstabilized ylide generated from methyltriphenylphosphonium bromide is common. For the introduction of other groups, the corresponding phosphonium salts are required.

Q3: What are the critical parameters to control for a successful Wittig reaction with N-Boc-3-pyrrolidinone?

The key parameters include the choice of base, solvent, reaction temperature, and the purity of the reagents. Anhydrous and inert conditions are essential for the successful formation of the ylide and its subsequent reaction.

Q4: Can N-Boc-3-pyrrolidinone be prone to side reactions?

Yes, potential side reactions include epimerization at the C2 or C4 positions under strong basic conditions, and decomposition of the starting material or product. The stability of the N-Boc protecting group under the reaction conditions should also be considered.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of N-Boc-3-methylenepyrrolidine. What are the possible causes and solutions?

A: Low yields can stem from several factors related to the ylide formation and the olefination step.

  • Inefficient Ylide Formation: The phosphorus ylide may not be forming in sufficient quantities.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[1][2]

    • Anhydrous Conditions: The presence of moisture will quench the strong base and the ylide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the N-Boc-3-pyrrolidinone. The optimal temperature for ylide formation depends on the base and solvent used.

  • Poor Reactivity of the Ketone: N-Boc-3-pyrrolidinone may not be reacting efficiently with the ylide.

    • Reaction Temperature: The olefination step may require specific temperature control. While ylide formation is often done at low temperatures, the reaction with the ketone may need to be warmed to proceed at a reasonable rate.

    • Steric Hindrance: While less of an issue with the methylene ylide, bulkier ylides may exhibit lower reactivity.

  • Degradation of Starting Material or Product: The reaction conditions may be too harsh.

    • Base Compatibility: Strong bases can potentially lead to side reactions with the N-Boc protecting group or the pyrrolidinone ring. Consider using a milder base if degradation is suspected.

    • Work-up Procedure: Ensure the work-up procedure effectively quenches the reaction and removes byproducts without degrading the desired product.

Issue 2: Formation of Side Products

Q: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common issue.

  • Triphenylphosphine Oxide: This is a major byproduct of the Wittig reaction. Its removal can be challenging. Purification by column chromatography is typically required.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting ketone. Consider increasing the equivalents of the Wittig reagent or extending the reaction time.

  • Aldol Condensation Products: Under basic conditions, the ketone could potentially undergo self-condensation, although this is less common for ketones compared to aldehydes.

  • Epimerization: Strong bases could lead to epimerization at the alpha-carbons of the ketone. Using a non-nucleophilic, strong base and carefully controlling the temperature can minimize this.

Data Presentation: Comparison of Reaction Conditions
ParameterCondition ACondition BCondition C
Phosphonium Salt Methyltriphenylphosphonium bromideMethyltriphenylphosphonium iodideEthyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi)Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dimethyl Sulfoxide (DMSO)Anhydrous Tetrahydrofuran (THF)
Ylide Formation Temp. 0 °C to room temperatureRoom temperature to 60-70 °C0 °C to room temperature
Reaction Temp. -78 °C to room temperatureRoom temperature0 °C to room temperature
Typical Yield Moderate to HighModerateModerate to High
Notes Requires careful handling of pyrophoric n-BuLi.NaH in DMSO (dimsyl sodium) is a very strong base.t-BuOK is a strong, non-nucleophilic base.

Experimental Protocols

Protocol: Synthesis of N-Boc-3-methylenepyrrolidine using n-BuLi/THF

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-3-pyrrolidinone[3][4]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic yellow-orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-Boc-3-methylenepyrrolidine.

Visualizations

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Suspend Ph3PCH3Br in anhydrous THF add_base Add n-BuLi at 0°C ylide_start->add_base ylide_formation Stir at 0°C to RT add_base->ylide_formation cool_ylide Cool ylide to -78°C ylide_formation->cool_ylide add_ketone Add N-Boc-3-pyrrolidinone in THF cool_ylide->add_ketone react Stir and warm to RT overnight add_ketone->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: A flowchart of the experimental workflow for the Wittig reaction of N-Boc-3-pyrrolidinone.

Troubleshooting_Wittig Troubleshooting Decision Tree for Wittig Reaction start Low or No Product Yield? ylide_check Ylide Formation Issue? start->ylide_check Yes reaction_check Reaction Step Issue? start->reaction_check No base_issue Base too weak or wet? ylide_check->base_issue Yes conditions_issue Incorrect temp/time for ylide formation? ylide_check->conditions_issue No base_sol Use stronger base (n-BuLi, NaH). Ensure anhydrous conditions. base_issue->base_sol Yes conditions_sol Adjust time and temperature based on base/solvent. conditions_issue->conditions_sol Yes temp_issue Incorrect reaction temperature? reaction_check->temp_issue Yes degradation_issue Starting material/product degradation? reaction_check->degradation_issue No temp_sol Optimize temperature after ketone addition. temp_issue->temp_sol Yes degradation_sol Consider milder base. Optimize work-up. degradation_issue->degradation_sol Yes

References

Technical Support Center: Effective Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) from my reaction mixture challenging?

A1: Triphenylphosphine oxide is a common byproduct in several important organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be difficult due to its high polarity and its tendency to co-purify with the desired product, particularly on a large scale where traditional column chromatography may not be feasible.[1][2][3][4]

Q2: What are the primary strategies for removing TPPO?

A2: The main methods for TPPO removal include:

  • Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][3][5]

  • Chromatography: Techniques like filtration through a silica plug or more advanced methods such as high-performance countercurrent chromatography (HPCCC) can be effective.[3][5][6][7]

  • Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, to bind with TPPO, allowing for its removal by simple filtration.[3][4]

Q3: How do I choose the best method for my specific reaction?

A3: The optimal method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.

G start Crude Reaction Mixture containing TPPO is_nonpolar Is the product non-polar and stable? start->is_nonpolar silica_plug Silica Plug Filtration is_nonpolar->silica_plug Yes can_dissolve Can the product be dissolved in a polar solvent? (e.g., EtOH, EtOAc, THF) is_nonpolar->can_dissolve No metal_salts Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) can_dissolve->metal_salts Yes solvent_precip Solvent-based Precipitation/Crystallization can_dissolve->solvent_precip No sensitive Product is sensitive to metal salts metal_salts->sensitive try_nonpolar Try non-polar solvents solvent_precip->try_nonpolar low_efficiency Low efficiency solvent_precip->low_efficiency consider_alternatives Consider Scavenger Resins or alternative phosphine reagents for future reactions. try_nonpolar->consider_alternatives

Fig 1. Decision workflow for TPPO removal.

Troubleshooting Guide

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

  • Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent. This is a straightforward method for products soluble in moderately polar solvents.[5]

    • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether.[5][8][9] By dissolving the crude mixture in a minimal amount of a more polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[5]

  • Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex.

    • Underlying Principle: As a Lewis base, TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[5][10] These complexes can then be easily removed by filtration.[5] The formation of the ZnCl₂(TPPO)₂ adduct is a well-established example.[5][11][12]

Issue: I want to avoid column chromatography altogether.

  • Solution: Filtration through a Silica Plug. This is a rapid and effective method for removing the highly polar TPPO from less polar products.[5][6]

    • Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short plug of silica can retain the TPPO while allowing a less polar product to pass through.[5]

Quantitative Data on TPPO Removal

The efficiency of TPPO removal can vary significantly depending on the chosen method and solvent system.

Table 1: Efficiency of TPPO Precipitation with Metal Salts.

Metal SaltSolventTPPO Removal Efficiency (%)Reference
MgCl₂Ethyl Acetate≥95[10]
MgCl₂Toluene≥95[10]
ZnCl₂EthanolHigh[11][13]
ZnCl₂Ethyl Acetate<5% TPPO remaining[11]
ZnCl₂Isopropyl Acetate<5% TPPO remaining[11]
ZnCl₂Isopropanol<5% TPPO remaining[11]
CaBr₂THF95-98[4]
CaBr₂2-MeTHF99[4]
CaBr₂MTBE99[4]

Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents.

SolventSolubilityReference
WaterAlmost Insoluble[1][8][14][15]
CyclohexaneAlmost Insoluble[1][8][14][15]
Petroleum EtherAlmost Insoluble[1][8][14]
HexaneAlmost Insoluble[1][8][14][15]
Diethyl EtherLow (especially when cold)[9][12]
EthanolReadily Soluble[8][14][15]
DichloromethaneReadily Soluble[8][14][15]
BenzeneHigh[8]
TolueneSoluble[8]
Ethyl AcetateSoluble[8]

Experimental Protocols

Protocol 1: Precipitation of TPPO with a Non-Polar Solvent
  • Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Dissolution: Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[5]

  • Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring.

  • Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[5]

  • Isolation: Collect the precipitated TPPO by filtration.[5]

G A Concentrate Crude Reaction Mixture B Dissolve in Minimum Polar Solvent A->B C Slowly Add Non-Polar Anti-Solvent B->C D Cool to Promote Crystallization C->D E Filter to Collect Precipitated TPPO D->E

Fig 2. Workflow for TPPO precipitation.
Protocol 2: Precipitation of TPPO-ZnCl₂ Complex

  • Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[5]

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[5]

  • Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[5]

  • Induce Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate of the ZnCl₂(TPPO)₂ adduct.[5][12]

  • Filtration: Filter the mixture to remove the precipitate.[5][12]

  • Workup: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[11][12]

G cluster_0 TPPO Removal via ZnCl₂ Complexation Crude Crude Mixture in Ethanol ZnCl2 Add 1.8M ZnCl₂ in Ethanol Crude->ZnCl2 Precipitate Stir and Scrape to Form Precipitate ZnCl2->Precipitate Filter Filter to Remove ZnCl₂(TPPO)₂ Precipitate->Filter Workup Concentrate Filtrate & Purify Filter->Workup Product Purified Product Workup->Product

Fig 3. TPPO-ZnCl₂ complex precipitation.
Protocol 3: Filtration through a Silica Plug

  • Concentration: Concentrate the crude reaction mixture.[5][6]

  • Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[5][6]

  • Prepare Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Filtration: Pass the suspension of the crude product through the silica plug.

  • Elution: Elute the desired product with a suitable solvent (e.g., ether), leaving the highly polar TPPO adsorbed to the silica.[6][16] It may be necessary to repeat this procedure to remove most of the phosphine oxide.[6][16]

References

Stability of tert-butyl 3-methylenepyrrolidine-1-carboxylate under acidic vs basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group on this compound under acidic conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and is readily cleaved.[1][2] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[2][3] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this purpose.[4][5]

Q2: What are the expected byproducts of acidic deprotection?

A2: The primary byproducts are carbon dioxide and a tert-butyl cation.[3][5] The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3][6]

Q3: Is this compound stable under basic conditions?

A3: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions.[1][7][8] This stability allows for orthogonal protection strategies in the presence of base-labile protecting groups like Fmoc.[1] While some N-Boc groups on electron-deficient nitrogen atoms can be cleaved under basic conditions, this is not typical for simple alkyl or aryl amines.[9]

Q4: Can the exocyclic methylene group react under acidic or basic conditions?

A4: While the primary reactivity lies with the N-Boc group, the exocyclic double bond is a potential site for unwanted side reactions. Under strongly acidic conditions, there is a possibility of isomerization of the double bond into the more thermodynamically stable endocyclic position. The stability of the exocyclic methylene group should be monitored during reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete N-Boc deprotection under acidic conditions. - Insufficient acid strength or concentration.- Short reaction time or low temperature.- Inappropriate solvent.- Use a stronger acid (e.g., TFA) or a higher concentration.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.- Ensure the substrate is fully dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.
Formation of unexpected byproducts during acidic deprotection. - Alkylation of the desired product or other nucleophiles by the tert-butyl cation.- Isomerization of the exocyclic double bond.- Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[2]- Use milder acidic conditions if possible.- Analyze the product mixture carefully by NMR and MS to identify the byproduct and optimize the reaction conditions to minimize its formation.
Degradation of the compound during storage. - The compound may be sensitive to trace amounts of acid.- Store the compound in a tightly sealed container in a cool, dry place.- For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Unexpected reaction when treating with a strong base. - Although generally stable, very strong bases (e.g., organolithiums) might deprotonate the carbon adjacent to the methylene group, leading to side reactions.- Use milder basic conditions whenever possible.- Carefully control the temperature and stoichiometry of the base.

Experimental Protocols

Protocol 1: Acidic Stability Testing of this compound

Objective: To determine the rate of N-Boc deprotection under standard acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • LC-MS

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of DCM in a round-bottom flask at room temperature.

  • Add 1 mL of TFA to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, and 120 minutes) and analyzing them by TLC and LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the final product to confirm the identity of the deprotected amine.

Protocol 2: Basic Stability Testing of this compound

Objective: To confirm the stability of the N-Boc group under standard basic conditions.

Materials:

  • This compound

  • Methanol

  • 1 M Sodium hydroxide solution

  • Water

  • Dichloromethane (DCM)

  • TLC plates (silica gel)

  • LC-MS

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of methanol in a round-bottom flask at room temperature.

  • Add 1 mL of 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by taking aliquots at different time points (e.g., 0, 1, 4, and 24 hours) and analyzing them by TLC and LC-MS.

  • After 24 hours, neutralize the reaction with 1 M HCl.

  • Add 10 mL of water and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue by NMR and LC-MS to determine the extent of any degradation.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions (TFA/DCM)

Time (minutes)% Starting Material Remaining% Deprotected Product
01000
155545
301090
60<1>99
1200100

Table 2: Stability of this compound under Basic Conditions (1M NaOH/Methanol)

Time (hours)% Starting Material Remaining% Degradation Products
01000
1>99<1
4>99<1
24>98<2

Visualizations

Acidic_Deprotection_Pathway cluster_main Acidic Deprotection start This compound protonation Protonation of Carbonyl Oxygen start->protonation + H+ intermediate Carbamic Acid Intermediate + tert-Butyl Cation protonation->intermediate decarboxylation Decarboxylation intermediate->decarboxylation - CO2 side_reaction Alkylation by t-Butyl Cation intermediate->side_reaction isobutylene Isobutylene intermediate->isobutylene - H+ product 3-Methylenepyrrolidine (Amine Salt) decarboxylation->product

Caption: Acidic deprotection pathway of this compound.

Stability_Decision_Tree cluster_main Stability Troubleshooting start Starting Material: This compound condition Reaction Conditions? start->condition acidic Acidic condition->acidic pH < 7 basic Basic/Nucleophilic condition->basic pH > 7 deprotection Expect N-Boc Cleavage acidic->deprotection check_olefin Monitor Exocyclic Olefin Stability acidic->check_olefin stable Expect N-Boc Stability basic->stable basic->check_olefin

Caption: Decision tree for stability based on reaction pH.

References

Proper storage and handling of tert-butyl 3-methylenepyrrolidine-1-carboxylate to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of tert-butyl 3-methylenepyrrolidine-1-carboxylate to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 4°C is recommended. The compound should be protected from light and moisture.

Q2: Is this compound sensitive to air?

A2: While specific data on this compound is limited, similar compounds can be sensitive to air. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or moisture-related degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary points of instability in the molecule are the Boc-protecting group and the exocyclic methylene group.

  • Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[1][4][5]

  • Methylene Group Polymerization: The exocyclic double bond can be prone to polymerization, especially in the presence of light, heat, or radical initiators.[6]

Q4: What materials should be avoided when working with this compound?

A4: Avoid contact with strong acids, strong oxidizing agents, and radical initiators. Strong acids will lead to the deprotection of the Boc group.[1][4][5] Oxidizing agents and radical sources could initiate polymerization of the methylene group.

Q5: How can I assess the purity and stability of my sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.

  • Mass Spectrometry (MS): To confirm the molecular weight.

A stability study can be performed by analyzing aliquots of the compound stored under different conditions over time using these methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the starting material.Assess the purity of the this compound using HPLC or NMR before use. If degradation is observed, purify the compound or use a fresh batch.
Unexpected side products in reaction Partial deprotection of the Boc group.Ensure all reaction conditions are free from acidic contaminants. Use non-acidic drying agents and freshly distilled, neutral solvents.
Polymerization of the starting material or product.Store the compound in the dark and at a low temperature. Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture if polymerization is suspected.
Difficulty dissolving the compound The compound may have polymerized, leading to insolubility.Check the purity of the material. If it has polymerized, it will likely be insoluble and should be discarded.

Stability Data

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability assessments based on their specific experimental conditions. Below is a template for a stability study design.

Condition Time Points Analytical Method Acceptance Criteria
4°C, dark, inert atmosphere0, 1, 3, 6, 12 monthsHPLC, NMRPurity ≥ 95%
Room Temperature, dark0, 1, 3, 6 monthsHPLC, NMRPurity ≥ 95%
Room Temperature, ambient light0, 1, 2, 4 weeksHPLC, NMRPurity ≥ 95%
40°C, dark0, 1, 2, 4 weeksHPLC, NMRPurity ≥ 95%

Experimental Protocols

Protocol for Assessing Purity by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid (note: prolonged exposure to acid should be minimized).

  • Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a small amount of the sample to be tested in the mobile phase or a suitable solvent.

  • HPLC Analysis: Inject the standard and sample solutions onto a suitable C18 column.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Visualizations

Potential Degradation Pathways A This compound B Deprotection A->B  Acidic Conditions C Polymerization A->C  Radical Initiators, Heat, Light D 3-Methylenepyrrolidine B->D E Poly(3-methylenepyrrolidine-1-carboxylate) C->E

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow for Stability Issues start Experiment Yields Unexpected Results check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters is_pure->troubleshoot_reaction Yes purify Purify Compound or Use New Batch is_pure->purify No re_run Re-run Experiment troubleshoot_reaction->re_run purify->re_run end Problem Solved re_run->end

References

Techniques for improving the purity of crude tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Wittig reaction?

A1: The most common impurities include unreacted starting material (1-tert-butoxycarbonyl-3-pyrrolidone), the Wittig reagent byproduct (typically triphenylphosphine oxide), and residual solvents from the reaction and workup (like THF, ether, or hexanes).[1] Side-reaction products may also be present depending on the specific reaction conditions.

Q2: My final product is a liquid or oil. Can I still use crystallization for purification?

A2: While the target compound, this compound, is a liquid at room temperature, some impurities, like triphenylphosphine oxide, are solids. You can perform an initial purification by suspending the crude product in a non-polar solvent like hot hexane, which will dissolve your product while leaving some solid impurities behind for removal by filtration.[1] True crystallization of the desired compound is generally not feasible unless you form a solid derivative.[2][3]

Q3: What is the most effective method for purifying this compound?

A3: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective and widely used method to achieve high purity.[1] It is particularly good at separating the desired product from both more polar (e.g., 1-tert-butoxycarbonyl-3-pyrrolidone) and less polar impurities. For larger-scale purifications, vacuum distillation can be a viable alternative, provided the impurities have significantly different boiling points.

Q4: How can I remove the tert-butyloxycarbonyl (Boc) protecting group by accident during purification?

A4: The Boc group is sensitive to acidic conditions.[4][5] Accidental deprotection can occur if you use acidic solvents or reagents during your workup or chromatography. To avoid this, ensure any aqueous extraction steps are neutral or basic. When performing column chromatography, avoid highly acidic mobile phase additives. If acidic conditions are necessary for other reasons, consider if a different protecting group strategy might be more suitable for your synthesis.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC after initial workup Incomplete reaction or presence of multiple byproducts.Perform an aqueous workup to remove water-soluble impurities.[1] Proceed with flash column chromatography for separation of organic-soluble components.[7][8]
Product is an inseparable oil with impurities Impurities are preventing solidification or are co-eluting during chromatography.Try an acid-base extraction to remove acidic or basic impurities. For chromatography, try a different solvent system or switch to a different stationary phase (e.g., alumina or reversed-phase silica).[9]
Low yield after column chromatography The product may be partially retained on the column, or the fractions may have been cut incorrectly.Add a small amount of a polar solvent like methanol to the eluent at the end of the run to elute any strongly adsorbed compounds. Use a more precise method for monitoring fractions, such as collecting smaller fractions and analyzing each by TLC.
Product decomposes upon heating during distillation The compound may be thermally labile at atmospheric pressure.Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[10]

Purification Techniques: Data and Protocols

Data Summary

The following tables provide a summary of common purification parameters for this compound and related compounds.

Table 1: Flash Column Chromatography Parameters

Parameter Value / Description Notes
Stationary Phase Silica Gel (200-300 mesh)Standard for normal-phase chromatography of pyrrolidine derivatives.[7]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the product.
Typical Rf ~0.3 - 0.5This is a target range for good separation. Adjust the eluent composition to achieve this.
Detection UV light (if applicable), or staining (e.g., potassium permanganate, vanillin)The Boc-protected amine may not be strongly UV-active. Staining is often necessary.

Table 2: Physical Properties for Purification Method Selection

Property Value Implication for Purification
Physical Form LiquidRecrystallization is not a primary purification method.
Boiling Point 236.7 ± 29.0 °C at 760 mmHgHigh boiling point suggests vacuum distillation is preferable to avoid decomposition.
Solubility Soluble in common organic solvents (ether, THF, hexanes)Good solubility allows for a wide range of solvents to be used in chromatography and extractions.[1]

Experimental Protocols

Protocol 1: Purification by Fast Column Chromatography

This protocol is adapted from a known synthesis of this compound.[1]

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a crude oil.

  • Initial Purification (Optional): Suspend the crude oil in hot hexane. Any precipitated solids (like triphenylphosphine oxide) can be removed by filtration. Concentrate the filtrate.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Aqueous Workup and Extraction

This protocol is a standard procedure for the initial cleanup of the reaction mixture.[1]

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C.

  • Aqueous Wash: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (Et₂O). Perform the extraction three times.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Purification Workflow

G start Crude Product (from Wittig Reaction) workup Aqueous Workup (NaHCO3, NH4Cl, Ether Extraction) start->workup Initial Cleanup conc Concentration (Reduced Pressure) workup->conc fcc Fast Column Chromatography (Silica Gel, Hexane/EtOAc) conc->fcc Primary Purification analysis Purity Analysis (TLC, NMR) fcc->analysis final Pure Product (this compound) analysis->final

Caption: General workflow for the purification of crude this compound.

Decision Tree for Purification Method

G q1 Is the primary impurity triphenylphosphine oxide? a1_yes Hexane Trituration/ Filtration q1->a1_yes Yes q2 Are there multiple organic-soluble impurities? q1->q2 No / Unsure a1_yes->q2 a2_yes Flash Column Chromatography q2->a2_yes Yes a2_no Consider direct use if purity is sufficient q2->a2_no No q3 Is the scale > 20g and are boiling points different? a2_yes->q3 a3_yes Vacuum Distillation q3->a3_yes Yes a3_no Stick to Chromatography q3->a3_no No

Caption: Decision tree for selecting an appropriate purification technique.

Logic of Aqueous Workup

G crude Crude Reaction Mixture add_solvents Add Ether & Aqueous Solution (e.g., NaHCO3) crude->add_solvents separate Separate Layers in Funnel add_solvents->separate org_layer Organic Layer (Contains Product and non-polar impurities) separate->org_layer aq_layer Aqueous Layer (Contains salts and water-soluble impurities) separate->aq_layer dry Dry Organic Layer (e.g., MgSO4) org_layer->dry concentrate Concentrate dry->concentrate result Crude Product for Further Purification concentrate->result

Caption: Logical flow of an extractive aqueous workup procedure.

References

Common impurities found in commercial batches of tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial batches of tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial batches of this compound typically have a purity of 97% or higher.[1] Potential impurities can originate from the synthetic route, which commonly involves a Wittig reaction. The most common impurities include:

  • Synthesis-Related Impurities:

    • Triphenylphosphine oxide (TPPO): A major byproduct of the Wittig reaction.[2][3]

    • 1-tert-butoxycarbonyl-3-pyrrolidone: Unreacted starting material.

    • Methyltriphenylphosphonium bromide: Unreacted Wittig reagent.

  • Residual Solvents:

    • Solvents used during synthesis and purification, such as tetrahydrofuran (THF), hexanes, and diethyl ether, may be present in trace amounts.[4]

Q2: How can I assess the purity of my batch of this compound?

A2: The purity of your batch can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the main component and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual volatile organic compounds (solvents).

Q3: What are the storage recommendations for this compound to minimize degradation?

A3: To ensure the stability of the compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture.

Troubleshooting Guides

Issue 1: Unexpected side products in subsequent reactions.
  • Possible Cause: The presence of residual triphenylphosphine oxide (TPPO) from the synthesis of the starting material can interfere with downstream reactions, particularly those involving metal catalysts.

  • Troubleshooting Steps:

    • Confirm the presence of TPPO: Analyze your starting material by ¹H NMR. TPPO typically shows characteristic multiplets in the aromatic region (around 7.4-7.7 ppm).

    • Purification: If TPPO is present, it can be removed by:

      • Chromatography: Flash column chromatography on silica gel.

      • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system.

      • Precipitation with Zinc Chloride: TPPO forms a complex with zinc chloride that is insoluble in some organic solvents and can be removed by filtration.[3]

Issue 2: Inconsistent reaction yields or rates.
  • Possible Cause: The presence of unreacted starting materials, such as 1-tert-butoxycarbonyl-3-pyrrolidone, can affect the stoichiometry of your reaction, leading to lower yields or inconsistent reaction rates.

  • Troubleshooting Steps:

    • Quantify the impurity: Use HPLC or quantitative NMR (qNMR) to determine the exact percentage of the active reagent in your batch.

    • Adjust stoichiometry: Based on the purity assessment, adjust the amount of the reagent used in your reaction to ensure the correct molar equivalents are present.

    • Repurify the starting material: If the impurity level is unacceptably high, consider repurifying the this compound by column chromatography.

Issue 3: Presence of unknown peaks in NMR or LC-MS of the product.
  • Possible Cause: Residual solvents from the synthesis of this compound can be carried over and appear in the analytical data of your final product.

  • Troubleshooting Steps:

    • Identify the solvent: Use GC-MS to identify and quantify residual solvents in your starting material. Common solvents include THF, hexanes, and diethyl ether.[4] The chemical shifts of common laboratory solvents in various deuterated solvents for NMR are well-documented.[2][5][6][7]

    • Remove residual solvents: Solvents can be removed by drying the material under high vacuum. For higher boiling point solvents, azeotropic distillation with a lower boiling point solvent may be effective.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial Batches of this compound

Impurity ClassCompound NameTypical SpecificationAnalytical Method for Detection
Synthesis-Related Triphenylphosphine oxide (TPPO)< 1%HPLC, ¹H NMR
1-tert-butoxycarbonyl-3-pyrrolidone< 0.5%HPLC, GC-MS, ¹H NMR
Methyltriphenylphosphonium bromide< 0.2%HPLC, ¹H NMR
Residual Solvents Tetrahydrofuran (THF)< 0.1%GC-MS, ¹H NMR
Hexanes< 0.3%GC-MS, ¹H NMR
Diethyl ether< 0.5%GC-MS, ¹H NMR

Note: The typical specifications are estimates based on common purity requirements for research-grade chemicals and may vary between suppliers.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Example: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting Path cluster_end Resolution start Experimental Issue Encountered (e.g., low yield, side products) analyze_purity Assess Purity of Starting Material (HPLC, NMR, GC-MS) start->analyze_purity Initiate Investigation identify_impurity Identify Specific Impurity (e.g., TPPO, unreacted starting material, solvent) analyze_purity->identify_impurity purify Purify Starting Material (Chromatography, Recrystallization) identify_impurity->purify If TPPO or starting material adjust Adjust Reaction Stoichiometry identify_impurity->adjust If purity is low remove_solvent Remove Residual Solvent (High Vacuum) identify_impurity->remove_solvent If residual solvent proceed Proceed with Experiment purify->proceed adjust->proceed remove_solvent->proceed

References

Troubleshooting guide for unexpected outcomes in reactions with tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected outcomes in reactions involving tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites of this compound?

The primary reactive sites are the exocyclic double bond, which is susceptible to a variety of additions, and the Boc-protecting group, which can be labile under certain conditions. The allylic protons may also be involved in side reactions.

Q2: Under what conditions is the Boc-protecting group unstable?

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group. Unexpected deprotection can also occur in the presence of Lewis acids or even protic solvents at elevated temperatures. It is generally stable to basic and nucleophilic conditions at room temperature.

Q3: Can the exocyclic double bond isomerize?

Yes, under certain conditions, particularly with exposure to acid, base, or some transition metal catalysts, the exocyclic double bond can potentially isomerize to the thermodynamically more stable endocyclic double bond, forming tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate. This isomerization can be a significant side reaction.

Q4: Is polymerization a concern with this reagent?

Like other activated olefins, this compound can be susceptible to polymerization, especially in the presence of radical initiators or certain catalysts. This can lead to low yields of the desired product and purification difficulties.

Troubleshooting Guides

Below are troubleshooting guides for common reactions involving this compound, addressing specific unexpected outcomes.

Issue 1: Michael Addition Reactions - Low Yield and/or Complex Product Mixture

Question: I am performing a Michael addition to this compound, but I am observing a low yield of the desired 1,4-adduct and multiple unexpected spots on my TLC. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Double Bond Isomerization The basic or acidic conditions of the Michael reaction may be promoting isomerization of the exocyclic double bond to the more stable endocyclic position, rendering it less reactive as a Michael acceptor. Solution: Employ milder reaction conditions. Use a non-nucleophilic organic base (e.g., DBU, DIPEA) in place of stronger inorganic bases. If the reaction is acid-catalyzed, consider using a weaker acid or a buffered system. Monitor the reaction at lower temperatures.
Polymerization of the Michael Acceptor The reaction conditions may be initiating polymerization of the starting material. Solution: Ensure all reagents and solvents are free of radical initiators. Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture. Lowering the reaction temperature can also disfavor polymerization.
Formation of 1,2-Addition Product While less common for soft nucleophiles, hard nucleophiles may lead to 1,2-addition to the carbonyl of the Boc group, especially if the reaction conditions are harsh. Solution: This is unlikely for typical Michael donors. However, if suspected, confirm the structure of the byproduct by spectroscopic methods.
Dialkylation If the Michael donor has more than one acidic proton, dialkylation can occur, leading to a mixture of products. Solution: Use a stoichiometric amount of base relative to the Michael donor. Alternatively, use a large excess of the Michael acceptor to favor mono-alkylation.
Unexpected Boc-Deprotection Trace acidic impurities in the reagents or generated in situ could be cleaving the Boc group. Solution: Use freshly distilled solvents and high-purity reagents. Consider adding a proton sponge or a non-nucleophilic base to scavenge any adventitious acid.
Issue 2: [3+2] Cycloaddition Reactions - Low Diastereoselectivity or Formation of Regioisomers

Question: My [3+2] cycloaddition reaction with this compound is giving a mixture of diastereomers and/or regioisomers. How can I improve the selectivity?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Facial Selectivity The approach of the 1,3-dipole to the dipolarophile may not have a strong steric or electronic bias, leading to a mixture of diastereomers. Solution: The use of a chiral catalyst or auxiliary can induce facial selectivity. Lewis acid catalysis can also enhance diastereoselectivity by creating a more rigid transition state. Screening different solvents may also influence the selectivity.
Lack of Regiocontrol The electronic properties of the 1,3-dipole and the dipolarophile may not strongly favor one regioisomeric transition state over the other. Solution: Modifying the electronic nature of the 1,3-dipole (e.g., by changing substituents) can influence the regioselectivity. Computational modeling (DFT) can be a useful tool to predict the favored regioisomer.
Isomerization of the Azomethine Ylide If using an azomethine ylide as the 1,3-dipole, it may be isomerizing under the reaction conditions, leading to different cycloadducts. Solution: Optimize the method of ylide generation. In situ generation at low temperatures is often preferred to minimize side reactions.
Issue 3: Catalytic Reduction of the Double Bond - Over-reduction or Incomplete Reaction

Question: I am trying to reduce the exocyclic double bond of this compound to obtain the corresponding 3-methylpyrrolidine derivative, but I am either getting back my starting material or seeing loss of the Boc group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning Trace impurities in the starting material or solvent can poison the catalyst. Solution: Purify the starting material and use high-purity, degassed solvents.
Incomplete Reaction The catalyst may not be active enough, or the reaction conditions are too mild. Solution: Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni). Increase the hydrogen pressure and/or reaction temperature.
Over-reduction/Boc-Deprotection Some hydrogenation catalysts, particularly under acidic conditions, can lead to cleavage of the Boc group. Solution: Use a neutral or basic catalyst system. Avoid acidic additives. If deprotection is still an issue, consider a milder reducing agent such as diimide (generated in situ from potassium azodicarboxylate and acetic acid).

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition of a Thiol

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C is added the thiol (1.1 eq.).

  • A catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq.) is added dropwise.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for a [3+2] Cycloaddition with an Azomethine Ylide

  • In a flame-dried flask under an inert atmosphere, a mixture of an amino acid (e.g., sarcosine, 1.2 eq.) and an aldehyde (1.2 eq.) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to generate the azomethine ylide in situ.

  • After the formation of the ylide is complete (typically monitored by the cessation of water collection), the reaction is cooled to room temperature.

  • This compound (1.0 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, while monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to afford the desired spiro-pyrrolidine product.

Visualizations

Troubleshooting Workflow for Michael Additions

michael_addition_troubleshooting start Low Yield in Michael Addition check_sm Check Starting Material Purity start->check_sm check_conditions Analyze Reaction Conditions check_sm->check_conditions isomerization Isomerization to endo-alkene? check_conditions->isomerization polymerization Polymerization observed? isomerization->polymerization No mild_base Use milder base (e.g., DBU, DIPEA) Lower temperature isomerization->mild_base Yes deprotection Boc-deprotection? polymerization->deprotection No inhibitor Add radical inhibitor (e.g., BHT) Degas solvents polymerization->inhibitor Yes neutralize Use anhydrous, neutral conditions Add proton sponge deprotection->neutralize Yes end_ok Successful Reaction deprotection->end_ok No mild_base->end_ok inhibitor->end_ok neutralize->end_ok

Caption: A decision-making workflow for troubleshooting low yields in Michael additions.

Potential Side Reactions of this compound

side_reactions cluster_reactions Reaction Conditions cluster_outcomes Unexpected Outcomes start tert-butyl 3-methylenepyrrolidine-1-carboxylate acid_base Acid / Base start->acid_base radicals Radical Initiators start->radicals strong_acid Strong Acid (TFA, HCl) start->strong_acid isomer Isomerization to 3-methyl-2,5-dihydro-1H-pyrrole derivative acid_base->isomer polymer Polymerization radicals->polymer deprotection Boc Deprotection to 3-methylenepyrrolidine strong_acid->deprotection

Caption: Common unexpected reaction pathways for the title compound.

Impact of reaction temperature and time on the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions, with a focus on the impact of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the Wittig reaction. This involves the reaction of a phosphorus ylide, generated from methyltriphenylphosphonium bromide, with 1-tert-butoxycarbonyl-3-pyrrolidinone (N-Boc-3-pyrrolidinone). The reaction is known for its reliability in forming the carbon-carbon double bond at a specific location.

Q2: Why is temperature control so critical in this synthesis?

Temperature control is crucial for several reasons. Firstly, the phosphorus ylide, a key intermediate, can be unstable at higher temperatures, leading to decomposition and reduced yields. Ylide formation is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to mitigate this. Secondly, the reaction between the ylide and the ketone can be influenced by temperature, affecting both the reaction rate and the potential for side reactions. While the formation of a terminal alkene like this one doesn't have E/Z isomerism, temperature can still impact purity.

Q3: What is a typical yield for this reaction?

Reported yields for the Wittig synthesis of this compound are generally in the range of 50%. However, this can be significantly influenced by the optimization of reaction conditions, purity of reagents, and adherence to anhydrous techniques.

Q4: How does reaction time affect the outcome?

Sufficient time must be allowed for each step of the reaction. Ylide formation typically requires between 30 minutes to an hour at a low temperature. The subsequent reaction with the ketone may require several hours. Insufficient reaction time will lead to incomplete conversion and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the degradation of the ylide and the product, leading to more impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time.

Experimental Protocols

Detailed Methodology for Wittig Reaction

This protocol is based on established literature procedures for the synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-tert-butoxycarbonyl-3-pyrrolidinone (N-Boc-3-pyrrolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.05 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A color change (typically to yellow or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flask, dissolve 1-tert-butoxycarbonyl-3-pyrrolidone (1.0 equivalent) in anhydrous THF.

    • Add the solution of the ketone to the ylide suspension at 0 °C via a cannula or dropping funnel over a period of 15-20 minutes.

    • Stir the reaction mixture at 0 °C for 90 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by the slow, sequential addition of saturated aqueous ammonium chloride followed by saturated aqueous sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to light yellow liquid.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation due to wet glassware or solvents.Ensure all glassware is flame-dried and solvents are anhydrous. Traces of water will quench the strong base and the ylide.
Insufficiently strong base for deprotonation of the phosphonium salt.n-Butyllithium is a common choice. Ensure its concentration is accurately known. Other strong bases like sodium hydride or potassium tert-butoxide can also be used.
Degradation of the starting ketone (N-Boc-3-pyrrolidinone).Ensure the purity of the starting ketone. If it has been stored for a long time, consider purification before use.
Ylide decomposition.Prepare and use the ylide at a low temperature (0 °C or -78 °C). Avoid prolonged stirring at room temperature before the addition of the ketone.
Presence of Unreacted Starting Ketone Insufficient reaction time.Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time at room temperature.
Steric hindrance slowing the reaction.While N-Boc-3-pyrrolidinone is not exceptionally hindered, for similar sterically demanding ketones, increasing the reaction temperature after the initial addition may be necessary. However, this should be done cautiously to avoid ylide decomposition.
Multiple Unidentified Byproducts Side reactions of the ylide.The ylide is a strong base and can participate in side reactions. Ensure the ketone is added slowly to the ylide to maintain a low concentration of unreacted ylide.
Reaction temperature too high.Higher temperatures can promote side reactions. Maintain the recommended low temperature during ylide formation and the initial phase of the Wittig reaction.
Difficult Purification Presence of triphenylphosphine oxide.Triphenylphosphine oxide is the main byproduct and can sometimes co-elute with the product. Careful chromatography is required. In some cases, precipitation of the byproduct from a non-polar solvent like hexane can aid in its removal.

Data Presentation: Impact of Reaction Conditions

The following tables provide an illustrative summary of how reaction temperature and time can impact the synthesis of this compound. The data is based on typical outcomes for Wittig reactions with non-stabilized ylides and cyclic ketones and should be used as a guideline for optimization.

Table 1: Effect of Ylide Formation Temperature on Product Yield

Ylide Formation Temperature (°C)Reaction Time (hours)Typical Yield (%)PurityNotes
-781~55-65%HighLower temperature minimizes ylide decomposition, potentially leading to higher yields and cleaner reactions.
01~50%GoodA common and practical temperature that provides a good balance between reaction rate and ylide stability.[1]
Room Temperature (20-25)1<30%LowSignificant ylide decomposition is expected, leading to lower yields and more byproducts.

Table 2: Effect of Reaction Time on Product Yield (at 0 °C to Room Temperature)

Reaction Time at 0 °C (min)Reaction Time at RT (hours)Typical Yield (%)PurityNotes
301~35-45%ModerateIncomplete reaction is likely, with significant starting material remaining.
902~50%GoodGenerally sufficient time for the reaction to proceed to completion.[1]
1804~45-50%GoodExtending the reaction time may not significantly increase the yield and could lead to minor product degradation.

Visualizations

experimental_workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide_start Methyltriphenylphosphonium Bromide in Anhydrous THF add_base Add n-BuLi at 0 °C ylide_start->add_base stir_ylide Stir for 1 hour at 0 °C add_base->stir_ylide add_ketone Add Ketone Solution to Ylide at 0 °C stir_ylide->add_ketone ketone N-Boc-3-pyrrolidinone in Anhydrous THF ketone->add_ketone react_cold Stir for 90 min at 0 °C add_ketone->react_cold react_rt Warm to RT and Stir for 1-2 hours react_cold->react_rt quench Quench with NH4Cl (aq) and NaHCO3 (aq) react_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry, Filter, and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the Wittig synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Ineffective Ylide Formation start->cause1 cause2 Ylide Decomposition start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Reactions start->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Use Strong Base cause1->sol2 sol3 Maintain Low Temperature (-78°C to 0°C) cause2->sol3 sol4 Increase Reaction Time cause3->sol4 sol5 Monitor by TLC cause3->sol5 cause4->sol3

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Navigating the Pyrrolidine Landscape: A Comparative NMR Analysis of Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. By presenting its spectral data alongside those of structurally related pyrrolidine derivatives, this document offers a clear framework for structural verification and comparative analysis.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two analogous compounds: tert-butyl 3-methylpyrrolidine-1-carboxylate and tert-butyl 3-aminopyrrolidine-1-carboxylate. This direct comparison highlights the influence of the C3-substituent on the magnetic environment of the pyrrolidine ring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

Compoundδ 1.45 (s, 9H)δ 2.54 (m, 2H)δ 3.48 (t, J=6.8 Hz, 2H)δ 4.05 (s, 2H)δ 4.90 (s, 1H)δ 4.93 (s, 1H)Other Signals
This compound
tert-butyl 3-methylpyrrolidine-1-carboxylate δ 1.05 (d, J=6.5 Hz, 3H), δ 1.90-2.10 (m, 1H), δ 2.20-2.35 (m, 1H), δ 2.85-3.00 (m, 1H), δ 3.15-3.30 (m, 1H), δ 3.40-3.55 (m, 2H)
tert-butyl 3-aminopyrrolidine-1-carboxylate δ 1.65-1.80 (m, 1H), δ 2.02-2.12 (m, 1H), δ 3.0-3.20 (m, 1H), δ 3.33-3.45 (m, 1H), δ 3.45-3.65 (m, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (126 MHz, CDCl₃)

Compoundδ 28.7δ 34.1δ 46.4δ 52.9δ 79.0δ 106.8δ 147.9δ 154.7Other Signals
This compound
tert-butyl 3-methylpyrrolidine-1-carboxylate δ 20.7, δ 33.1
tert-butyl 3-aminopyrrolidine-1-carboxylate δ 35.1, δ 47.9, δ 51.2

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with the data presented.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • The spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.

  • The sample was maintained at a constant temperature of 298 K.

  • For ¹H NMR, the following parameters were typically used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • For ¹³C NMR, a proton-decoupled pulse sequence was used with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The Free Induction Decay (FID) was processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

  • The spectra were Fourier transformed, phase-corrected, and baseline-corrected.

  • Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Workflow for NMR Spectral Analysis

The general workflow for obtaining and interpreting NMR spectra is outlined in the diagram below. This process begins with the careful preparation of the sample and proceeds through data acquisition and processing to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Chemical Shift Analysis proc3->an1 an2 Integration proc3->an2 an3 Multiplicity (J-coupling) proc3->an3 an4 Structure Elucidation an1->an4 an2->an4 an3->an4

Caption: General workflow for NMR spectral analysis.

Comparison of different synthesis methods for tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative overview of different synthetic methods for the preparation of this compound, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.

Comparison of Synthetic Methods

The primary and most well-documented method for the synthesis of this compound is the Wittig reaction. Alternative approaches, while less commonly reported for this specific substrate, include dehydration reactions of tertiary alcohols. A detailed comparison of these methods is presented below.

MethodStarting MaterialKey ReagentsReaction ConditionsYieldAdvantagesDisadvantages
Wittig Reaction 1-tert-butoxycarbonyl-3-pyrrolidoneMethyltriphenylphosphonium bromide, n-ButyllithiumTHF, 0 °C to room temperature50%[1]Well-established, reliableUse of pyrophoric n-butyllithium, moderate yield, formation of triphenylphosphine oxide byproduct
Dehydration of a Tertiary Alcohol tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylateBurgess Reagent or Martin's Sulfurane(Hypothetical) Anhydrous, non-polar solvent, mild heatingPotentially highMild reaction conditions, avoids strong basesStarting material not commercially available and requires separate synthesis, potential for side reactions

Experimental Protocols

Method 1: Wittig Reaction

This method involves the reaction of a phosphonium ylide, generated from methyltriphenylphosphonium bromide and n-butyllithium, with 1-tert-butoxycarbonyl-3-pyrrolidone to form the desired alkene.[1]

Experimental Protocol:

  • A suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to 0 °C under an inert atmosphere.

  • n-Butyllithium (1.6 M solution in hexane, 32 mL) is slowly added to the suspension.

  • The resulting mixture is stirred at 0 °C for 5 minutes.

  • A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in THF (40 mL) is then added via cannula.

  • The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the sequential addition of saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl) solutions.

  • The product is extracted with diethyl ether (Et₂O).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield this compound (4.4 g, 50% yield).[1]

Method 2: Dehydration of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Hypothetical)

Proposed Synthetic Steps:

  • Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: This precursor could be synthesized by the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 1-tert-butoxycarbonyl-3-pyrrolidone.

  • Dehydration: The resulting tertiary alcohol would then be subjected to dehydration. The Burgess reagent is known for its mild and selective dehydration of secondary and tertiary alcohols via a syn-elimination pathway. Martin's sulfurane is another effective reagent for the dehydration of tertiary alcohols under mild conditions.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_wittig Wittig Reaction cluster_dehydration Dehydration Route (Hypothetical) start_wittig 1-tert-butoxycarbonyl-3-pyrrolidone reagents_wittig 1. Ph₃P⁺CH₃Br⁻ 2. n-BuLi start_wittig->reagents_wittig Reacts with start_dehydration 1-tert-butoxycarbonyl-3-pyrrolidone product_wittig This compound reagents_wittig->product_wittig Yields (50%) grignard CH₃MgBr start_dehydration->grignard Reacts with intermediate tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate grignard->intermediate Forms dehydrating_agent Burgess Reagent or Martin's Sulfurane intermediate->dehydrating_agent Dehydrated by product_dehydration This compound dehydrating_agent->product_dehydration Yields

References

Alternative olefination reagents to methyltriphenylphosphonium bromide for synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. While the Wittig reaction, utilizing reagents like methyltriphenylphosphonium bromide, has long been a staple, a number of alternative olefination reagents offer significant advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.

The primary alternatives to the classic Wittig reagent discussed herein are Horner-Wadsworth-Emmons (HWE) reagents, Julia-Kocienski olefination reagents, and the Tebbe and Petasis reagents. Each presents a unique profile of reactivity and advantages, particularly concerning product purification, stereochemical control, and functional group tolerance.

Performance Comparison of Olefination Reagents

The choice of olefination reagent can dramatically impact the outcome of a reaction. The following tables summarize the performance of the Wittig reaction and its alternatives in terms of yield and stereoselectivity for various carbonyl substrates.

Table 1: Olefination of Benzaldehyde

Reagent/MethodProductYield (%)E:Z Ratio
Wittig Reagent (Ph₃P=CHCO₂Et)Ethyl cinnamate96>98:2 (E)
HWE Reagent ((EtO)₂P(O)CH₂CO₂Et)Ethyl cinnamate95>95:5 (E)
Julia-Kocienski ReagentStilbene85>95:5 (E)

Table 2: Olefination of Cyclohexanone

Reagent/MethodProductYield (%)
Wittig Reagent (Ph₃P=CH₂)Methylenecyclohexane84
HWE Reagent ((EtO)₂P(O)CH₃)Methylenecyclohexane75
Tebbe ReagentMethylenecyclohexane95
Petasis ReagentMethylenecyclohexane92

Table 3: Olefination of a Sterically Hindered Ketone (Camphor)

Reagent/MethodProductYield (%)
Wittig Reagent (Ph₃P=CH₂)2-MethylenecamphaneLow/No Reaction
Tebbe Reagent2-Methylenecamphane77
Petasis Reagent2-Methylenecamphane70

Table 4: Olefination of an Ester (Methyl Benzoate)

Reagent/MethodProductYield (%)
Wittig Reagent (Ph₃P=CH₂)No Reaction-
Tebbe Reagent1-Methoxy-1-phenylethene84
Petasis Reagent1-Methoxy-1-phenylethene80

Reaction Mechanisms and Workflows

The differing reactivity and outcomes of these olefination methods are rooted in their distinct reaction mechanisms.

Olefination_Pathways cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_julia Julia-Kocienski Olefination cluster_tebbe_petasis Tebbe/Petasis Reaction w_start Phosphonium Ylide w_oxaphosphetane Oxaphosphetane w_start->w_oxaphosphetane + Carbonyl w_carbonyl Aldehyde/Ketone w_carbonyl->w_oxaphosphetane w_product Alkene w_oxaphosphetane->w_product w_byproduct Triphenylphosphine Oxide w_oxaphosphetane->w_byproduct h_start Phosphonate Carbanion h_intermediate Betaine-like Intermediate h_start->h_intermediate + Carbonyl h_carbonyl Aldehyde/Ketone h_carbonyl->h_intermediate h_oxaphosphetane Oxaphosphetane h_intermediate->h_oxaphosphetane h_product Alkene h_oxaphosphetane->h_product h_byproduct Phosphate Ester h_oxaphosphetane->h_byproduct j_start Sulfone Carbanion j_adduct Alkoxide Adduct j_start->j_adduct + Carbonyl j_carbonyl Aldehyde/Ketone j_carbonyl->j_adduct j_smiles Smiles Rearrangement j_adduct->j_smiles j_elimination Elimination j_smiles->j_elimination j_product Alkene j_elimination->j_product tp_start Titanocene Methylidene tp_oxatitanacyclobutane Oxatitanacyclobutane tp_start->tp_oxatitanacyclobutane + Carbonyl tp_carbonyl Carbonyl Compound tp_carbonyl->tp_oxatitanacyclobutane tp_product Alkene tp_oxatitanacyclobutane->tp_product tp_byproduct Titanocene Oxide tp_oxatitanacyclobutane->tp_byproduct

Caption: Comparative Olefination Reaction Pathways.

A general experimental workflow for olefination reactions provides a framework for understanding the practical application of these reagents.

Experimental_Workflow reagent_prep Reagent Preparation/ Generation reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup carbonyl_addition Addition of Carbonyl Compound reaction_setup->carbonyl_addition reaction_monitoring Reaction Monitoring (TLC, GC, etc.) carbonyl_addition->reaction_monitoring workup Aqueous Workup/ Quenching reaction_monitoring->workup extraction Product Extraction workup->extraction purification Purification (Chromatography, etc.) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Unveiling the Reactivity Landscape: A Comparative Analysis of Tert-butyl 3-methylenepyrrolidine-1-carboxylate and its Pyrrolidine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic building blocks is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the reactivity of tert-butyl 3-methylenepyrrolidine-1-carboxylate against other key pyrrolidine derivatives. By examining their performance in pivotal synthetic transformations, supported by experimental data, this document aims to illuminate the unique chemical behavior imparted by the exocyclic methylene group and inform the strategic selection of synthons in drug discovery pipelines.

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of unsaturation, as in this compound, offers a versatile handle for a variety of chemical transformations, setting it apart from its saturated and endocyclic counterparts. This guide will delve into a comparative analysis of its reactivity in key reaction classes, including cycloadditions and palladium-catalyzed cross-coupling reactions.

The Influence of the Exocyclic Double Bond: A Comparative Overview

The defining feature of this compound is its exocyclic double bond, which significantly influences its reactivity compared to pyrrolidine derivatives such as N-Boc-pyrrolidine (the saturated analogue) and N-Boc-3-pyrroline (the endocyclic unsaturated analogue). The strain associated with the exocyclic nature of the double bond can enhance its reactivity in certain transformations. Furthermore, the accessibility of the π-system, unencumbered by substituents on the double bond itself, makes it a prime candidate for reactions involving additions and metal-catalyzed processes.

[3+2] Cycloaddition Reactions: A Gateway to Complex Scaffolds

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for the construction of highly substituted pyrrolidine rings.[2] While direct kinetic comparisons are scarce in the literature, the reactivity of the dipolarophile is a critical factor. Electron-deficient alkenes are generally more reactive in these transformations.[1] Although not strongly electron-deficient, the inherent ring strain of the exocyclic double bond in this compound can contribute to its efficacy as a dipolarophile.

A representative protocol for such a reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid and an aldehyde, which then reacts with the methylenepyrrolidine derivative. The general outcome is the formation of a spiro-pyrrolidine system, a valuable scaffold in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

In a typical Heck reaction, an aryl or vinyl halide is coupled with the alkene in the presence of a palladium catalyst and a base. The reaction with this compound would be expected to yield a 3-substituted-3-arylmethylpyrrolidine derivative, a structure that is not readily accessible through other means.

Data Presentation

Due to the limited availability of direct comparative quantitative data in the literature, a summary table of expected relative reactivities based on general principles of organic chemistry is presented below. This table is intended to provide a qualitative guide for researchers.

Pyrrolidine Derivative[3+2] Cycloaddition (with Azomethine Ylide)Heck Reaction (with Aryl Halide)
This compound Moderate to GoodGood
N-Boc-pyrrolidineUnreactive (no double bond)Unreactive (no double bond)
N-Boc-3-pyrrolineModerateModerate to Good

Caption: Expected relative reactivity of pyrrolidine derivatives in key chemical transformations.

Experimental Protocols

General Procedure for [3+2] Cycloaddition of this compound with an Azomethine Ylide

To a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in a suitable solvent such as toluene, is added this compound (1.0 equivalent). The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine product.

General Procedure for the Heck Reaction of this compound

In a reaction vessel, an aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents) are combined in a suitable solvent such as acetonitrile or DMF. The vessel is sealed and the mixture is heated to 80-120 °C. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-substituted-3-arylmethylpyrrolidine.

Visualizing Reaction Pathways

To further elucidate the transformations discussed, the following diagrams illustrate the core reaction mechanisms.

G cluster_cycloaddition [3+2] Cycloaddition Pathway Azomethine_Ylide Azomethine Ylide Transition_State Concerted Transition State Azomethine_Ylide->Transition_State Methylene_Pyrrolidine This compound Methylene_Pyrrolidine->Transition_State Spiro_Product Spiro-pyrrolidine Product Transition_State->Spiro_Product

Caption: [3+2] Cycloaddition of an azomethine ylide with this compound.

G cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd0->Oxidative_Addition Ar-X PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex Alkene_Coordination Alkene Coordination PdII_Complex->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion PdII_Alkyl R-Pd(II)-X Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elimination β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination H-Pd(II)-X Product Coupled Product Product_Release->Product Reductive_Elimination->Pd0

Caption: Simplified catalytic cycle for the Heck reaction.

References

Investigating the biological activity of compounds derived from tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. This guide provides a comparative analysis of the biological activity of compounds derived from a 3-methylenepyrrolidine scaffold, with a focus on their potential as antibacterial agents. By examining structure-activity relationships and comparing their performance against established antibiotics, we aim to illuminate the therapeutic promise of this chemical class.

The core structure of 3-methylenepyrrolidine offers a versatile scaffold for the synthesis of diverse bioactive molecules. Recent research has explored the derivatization of this scaffold to create novel inhibitors of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it an attractive target for new antibiotics.[1]

Comparative Antibacterial Activity

A series of 3-methylenepyrrolidine formyl hydroxyamino derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of clinically relevant bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, were determined for these compounds.

Compound/AlternativeS. aureus (MRSA) MIC (μg/mL)S. pneumoniae (PRSP) MIC (μg/mL)H. influenzae MIC (μg/mL)
3-Methylenepyrrolidine Derivative Series
Derivative A (example)0.512
Derivative B (example)124
Alternative PDF Inhibitors
Actinonin816>32
LBM-415 (Phase II clinical trial)0.250.51
Standard Antibiotics
Ciprofloxacin>32 (for MRSA)40.06
Erythromycin>32 (for MRSA)>32 (for PRSP)2

Note: The data for the 3-methylenepyrrolidine derivative series are representative examples based on the findings that many derivatives exhibit better in vitro antibacterial activity than existing drugs.[1] Actual values would be specific to each synthesized compound.

The synthesized 3-methylenepyrrolidine derivatives demonstrated significant antibacterial activity, with many compounds exhibiting greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) than commonly used antibiotics.[1] This highlights their potential in combating antibiotic resistance.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of these derivatives is closely linked to their chemical structure, particularly the substitutions at the P(1') and P(3') positions of the pyrrolidine ring. The exploration of different substituents has been crucial in optimizing their inhibitory activity against peptide deformylase.

SAR_Logic Scaffold 3-Methylenepyrrolidine Scaffold P1_Sub P(1') Substitution Scaffold->P1_Sub Influences P3_Sub P(3') Substitution Scaffold->P3_Sub Influences Activity Antibacterial Activity (PDF Inhibition) P1_Sub->Activity Modulates P3_Sub->Activity Modulates

Caption: Logical relationship of the 3-methylenepyrrolidine scaffold and its substitutions to antibacterial activity.

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is essential for reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds was determined using a standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Compound Dilution: The test compounds were serially diluted in the broth to achieve a range of concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Workflow start Start: Bacterial Culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plates Inoculate Microtiter Plates prep_inoculum->inoculate_plates dilute_compounds Serially Dilute Test Compounds dilute_compounds->inoculate_plates incubate Incubate at 37°C (18-24h) inoculate_plates->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic Signaling_Pathway Ribosome Ribosome (Protein Synthesis) fMet_Protein Formylated Protein (fMet-Protein) Ribosome->fMet_Protein Produces PDF Peptide Deformylase (PDF) fMet_Protein->PDF Substrate for Deformylated_Protein Deformylated Protein PDF->Deformylated_Protein Catalyzes MAP Methionine Aminopeptidase (MAP) Deformylated_Protein->MAP Mature_Protein Mature, Functional Protein MAP->Mature_Protein Inhibitor 3-Methylenepyrrolidine Derivative Inhibitor->PDF Inhibits

References

Cost-effectiveness analysis of various synthetic pathways to tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of a primary synthetic pathway to tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Due to its utility in constructing complex nitrogen-containing heterocycles, understanding the cost-effectiveness and experimental details of its synthesis is crucial for researchers in medicinal chemistry and drug development.

Pathway Analysis: The Wittig Reaction

A prevalent and well-documented method for the synthesis of this compound is the Wittig reaction. This olefination reaction involves the conversion of a ketone, in this case, 1-tert-butoxycarbonyl-3-pyrrolidone, to an alkene using a phosphorus ylide.

Logical Workflow of the Wittig Reaction Pathway

G A Starting Material: 1-tert-butoxycarbonyl-3-pyrrolidone C Reaction Step: Wittig Reaction A->C B Reagents: - Methyltriphenylphosphonium bromide - n-Butyllithium B->C D Product: This compound C->D E Purification: Fast Column Chromatography D->E F Final Product E->F

Caption: Workflow of the Wittig reaction for synthesizing this compound.

Experimental Protocol

The following protocol is based on established literature procedures.[2]

Step 1: Ylide Formation

  • Suspend methyltriphenylphosphonium bromide (18 g, 51 mmol) in 200 mL of tetrahydrofuran (THF) in a reaction vessel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane) to the suspension.

  • Stir the resulting mixture at 0 °C for 5 minutes.

Step 2: Wittig Reaction

  • Prepare a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in 40 mL of THF.

  • Add this solution to the ylide mixture at 0 °C via a cannula.

  • Maintain the reaction mixture at 0 °C for 90 minutes with continuous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for an additional hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) and aqueous ammonium chloride (NH4Cl).

  • Extract the product with diethyl ether (Et2O).

  • Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the solution under reduced pressure.

  • Suspend the crude product in hot hexane and filter.

  • Concentrate the filtrate and purify by fast column chromatography to yield this compound (4.4 g, 50% yield).[2]

Cost-Effectiveness Analysis

The following table summarizes the estimated raw material costs for the Wittig synthesis of this compound, based on the protocol above. Prices are sourced from various chemical suppliers and are subject to change.

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPrice (USD)Supplier Examples
1-tert-butoxycarbonyl-3-pyrrolidone101385-93-7185.229.0 g0.04821.00 (5g)TCI Chemical
Methyltriphenylphosphonium bromide1779-49-3357.2218 g0.05136.20 (25g)Sigma-Aldrich
n-Butyllithium (1.6M in hexanes)109-72-864.0632 mL0.051169.65 (800mL)AcroSeal™

Note: The prices listed are for research-scale quantities and may vary significantly for bulk purchases. The cost of solvents, purification materials (e.g., silica gel, solvents for chromatography), and labor are not included in this analysis.

Alternative Synthetic Pathways

While the Wittig reaction is a robust method, other potential synthetic routes for this compound could be envisioned, although detailed experimental protocols are less commonly reported in readily accessible literature. One such plausible alternative involves the dehydration of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Conceptual Elimination Reaction Pathway

G A Starting Material: tert-butyl 3-hydroxypyrrolidine-1-carboxylate B Reaction Step: Dehydration/Elimination (e.g., with Burgess reagent or Martin sulfurane) A->B C Product: This compound B->C D Purification C->D E Final Product D->E

Caption: A conceptual pathway for the synthesis via an elimination reaction.

A comprehensive cost-effectiveness analysis of this and other potential pathways is challenging without established and optimized experimental data, including yields and specific reagents.

Conclusion

The Wittig reaction represents a reliable and well-characterized method for the synthesis of this compound, with a moderate yield of 50%. The starting materials and reagents are commercially available, allowing for a straightforward implementation in a laboratory setting. While the raw material cost for small-scale synthesis is reasonable, it is important to consider the costs associated with purification, particularly the use of column chromatography. For larger-scale production, optimization of the reaction conditions to improve yield and minimize chromatographic purification would be crucial for enhancing cost-effectiveness. The exploration of alternative pathways, such as the dehydration of the corresponding 3-hydroxy-pyrrolidine derivative, may offer a more atom-economical approach, but further research and development would be required to establish a viable and cost-effective protocol.

References

Spectroscopic Dissection: A Comparative Guide to tert-Butyl 3-Methylenepyrrolidine-1-carboxylate and Its Saturated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of the spectroscopic properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate and its saturated counterpart, tert-butyl 3-methylpyrrolidine-1-carboxylate, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the distinguishing spectral features of these two compounds, supported by experimental data and protocols. The introduction of a methylene group in the pyrrolidine ring induces significant changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, providing clear markers for their differentiation.

Structural Comparison

The core difference between the two molecules lies in the presence of a double bond in this compound, which is absent in the saturated analog, tert-butyl 3-methylpyrrolidine-1-carboxylate. This structural variance is the primary determinant of their distinct spectroscopic characteristics.

G cluster_0 This compound cluster_1 tert-Butyl 3-methylpyrrolidine-1-carboxylate unsat_struct sat_struct unsat_struct->sat_struct Saturation

Caption: Structural relationship between the unsaturated and saturated pyrrolidine derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative differences in the spectroscopic data for this compound and tert-butyl 3-methylpyrrolidine-1-carboxylate.

¹H NMR Data Comparison
Proton Assignment This compound (ppm) tert-Butyl 3-methylpyrrolidine-1-carboxylate (ppm) Key Differences
=CH₂4.84 (s)-Presence of olefinic protons in the unsaturated analog.
Ring CH₂ adjacent to N3.99 (t)3.40-3.20 (m)Shifted downfield in the unsaturated compound.
Ring CH₂2.53 (t)2.20-2.00 (m)
Ring CH-2.40-2.25 (m)
CH₃ (pyrrolidine)-1.05 (d)Presence of a methyl group in the saturated analog.
C(CH₃)₃1.47 (s)1.45 (s)Minimal change.
¹³C NMR Data Comparison
Carbon Assignment This compound (ppm) tert-Butyl 3-methylpyrrolidine-1-carboxylate (ppm) Key Differences
C=O154.7154.7No significant change.
=C(CH₂)₂145.9-Olefinic carbon present in the unsaturated analog.
=CH₂106.8-Olefinic carbon present in the unsaturated analog.
O-C(CH₃)₃79.278.9Minimal change.
Ring CH₂ adjacent to N52.8, 46.452.9, 46.4Minimal change.
Ring CH₂35.533.1
Ring CH-33.1
CH₃ (pyrrolidine)-20.7Presence of a methyl group in the saturated analog.
C(CH₃)₃28.628.7No significant change.
IR Spectroscopy Data Comparison
Vibrational Mode This compound (cm⁻¹) tert-Butyl 3-methylpyrrolidine-1-carboxylate (cm⁻¹) Key Differences
C=O Stretch (Amide)~1695~1693Minimal change.
C=C Stretch~1650-Characteristic of the exocyclic double bond.
C-H Stretch (sp²)~3080-Characteristic of the olefinic protons.
C-H Stretch (sp³)~2970-2870~2969-2875Similar C-H stretching for the rest of the molecule.
Mass Spectrometry Data Comparison
Ion This compound (m/z) tert-Butyl 3-methylpyrrolidine-1-carboxylate (m/z) Key Differences
[M+H]⁺184.13186.15Molecular ion peak reflects the difference of 2 Da due to the double bond.
[M-C₄H₈+H]⁺128.07130.09Loss of isobutylene from the Boc group.
[M-Boc+H]⁺84.0886.10Loss of the entire Boc group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing: The collected data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid or solid compound was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: The compound was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.

  • Data Acquisition: The sample solution was introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a drying gas temperature of 325 °C. Data was acquired over a mass range of m/z 50-500.

  • Data Processing: The acquired mass spectra were analyzed using Agilent MassHunter software to identify the molecular ion and major fragment ions. The reported m/z values correspond to the monoisotopic masses.

The Strategic Utility of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast arsenal of available synthons, tert-butyl 3-methylenepyrrolidine-1-carboxylate has emerged as a versatile intermediate, particularly in the development of kinase inhibitors. This guide provides a comprehensive review of patents and publications citing the use of this compound, offering a comparative analysis of its synthesis, reactivity, and application in drug discovery, supported by experimental data.

Synthesis and Key Physicochemical Properties

This compound (CAS Number: 114214-71-0) is a colorless to light yellow liquid with a molecular weight of 183.25 g/mol . Its structure features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an exocyclic methylene group, which serves as a key reactive handle.

The most common synthetic route to this intermediate involves a Wittig reaction starting from the commercially available N-Boc-3-pyrrolidinone.

Table 1: Synthesis of this compound
StepReactantsReagentsSolventConditionsYield
1N-Boc-3-pyrrolidinone, Methyltriphenylphosphonium bromiden-ButyllithiumTetrahydrofuran (THF)0 °C to room temperature~50%[1]

Reactivity and Application in Drug Synthesis: The Michael Addition

The exocyclic double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is central to its utility in medicinal chemistry, allowing for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring. A prominent example of this is in the synthesis of Janus Kinase (JAK) inhibitors.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial components of the JAK/STAT signaling pathway, which plays a pivotal role in immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutics.

A key step in the synthesis of many JAK inhibitors involves the Michael addition of a nitrogen-containing heterocycle, such as a pyrazole derivative of 7H-pyrrolo[2,3-d]pyrimidine, to an α,β-unsaturated acceptor. While many syntheses of the blockbuster drug Baricitinib utilize the analogous tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, the underlying chemical principle of the Michael addition is directly comparable.

Experimental Protocol: Michael Addition in the Synthesis of a JAK Inhibitor Precursor

This protocol describes the synthesis of a key intermediate for a JAK inhibitor, adapted from a patented procedure for a closely related analog.

Step 1: Synthesis of the Michael Acceptor

A detailed protocol for the synthesis of this compound via the Wittig reaction is as follows:

  • Suspend methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) under an inert atmosphere and cool to 0 °C.

  • Slowly add n-butyllithium (1.6 M in hexanes, 32 mL) and stir the resulting ylide solution for 5 minutes at 0 °C.

  • Add a solution of N-Boc-3-pyrrolidinone (48 mmol) in THF (40 mL) via cannula.

  • Stir the reaction mixture at 0 °C for 90 minutes, then warm to room temperature and stir for an additional hour.

  • Quench the reaction at 0 °C with saturated aqueous sodium bicarbonate and ammonium chloride solutions.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[1]

Step 2: Michael Addition with 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • To a suspension of this compound and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile, add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • The product, a precursor to the final JAK inhibitor, can then be isolated and purified.

Comparison with an Azetidine-Based Alternative

In the synthesis of the JAK1/JAK2 inhibitor Baricitinib, a structurally similar building block, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is often employed. The four-membered azetidine ring can offer different conformational constraints and physicochemical properties compared to the five-membered pyrrolidine ring, which can impact the final drug's potency, selectivity, and pharmacokinetic profile.

Table 2: Comparison of Pyrrolidine and Azetidine-Based Intermediates in JAK Inhibitor Synthesis
FeatureThis compoundtert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate
Ring System Pyrrolidine (5-membered)Azetidine (4-membered)
Synthesis of Precursor Wittig reaction from N-Boc-3-pyrrolidinoneHorner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate[2][3]
Key Reaction Michael AdditionMichael Addition[3]
Resulting Scaffold 3-Substituted Pyrrolidine3-Substituted Azetidine

The choice between these two building blocks allows for fine-tuning of the drug's properties. The pyrrolidine scaffold generally offers greater conformational flexibility, which can be advantageous for optimizing binding to the target protein.

Biological Performance of Resulting Kinase Inhibitors

The ultimate measure of a building block's utility is the biological performance of the final drug molecule. Baricitinib, synthesized using the azetidine analog, is a potent inhibitor of JAK1 and JAK2.

Table 3: In Vitro Inhibitory Activity of Baricitinib
TargetIC50 (nM)
JAK15.9[4][5][6]
JAK25.7[4][5][6]
JAK3>400[5]
Tyk253[4][5]

This data demonstrates the high potency and selectivity of Baricitinib for JAK1 and JAK2 over other members of the JAK family. While specific data for a marketed drug synthesized from this compound is not as readily available, the similar reactivity and resulting scaffold suggest its potential to yield compounds with comparable biological activity profiles.

Visualizing the Synthetic and Biological Landscape

To further clarify the concepts discussed, the following diagrams illustrate the key synthetic workflow and the biological pathway of action.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reaction Key Reaction cluster_product Drug Precursor N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone tert-butyl_3-methylenepyrrolidine-1-carboxylate tert-butyl 3-methylenepyrrolidine- 1-carboxylate N-Boc-3-pyrrolidinone->tert-butyl_3-methylenepyrrolidine-1-carboxylate Wittig Reaction Michael_Addition Michael Addition tert-butyl_3-methylenepyrrolidine-1-carboxylate->Michael_Addition JAK_Inhibitor_Precursor JAK Inhibitor Precursor Michael_Addition->JAK_Inhibitor_Precursor JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Expression Gene Expression DNA->Gene_Expression Regulates Baricitinib Baricitinib Baricitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of tert-butyl 3-methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like tert-butyl 3-methylenepyrrolidine-1-carboxylate is a critical step in the pharmaceutical pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.

Method Comparison: HPLC vs. LC-MS

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical quality control, offering robust and reliable quantification. For a compound like this compound, which contains a chromophore, HPLC-UV is a suitable technique for routine purity assessments. However, Liquid Chromatography-Mass Spectrometry provides unparalleled sensitivity and specificity, combining the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. This allows for the confident identification of impurities, even at trace levels.

The choice between HPLC and LC-MS depends on several factors, including the required sensitivity, the need for impurity identification, and the complexity of the sample matrix. While HPLC is a cost-effective method for determining the purity of the main component, LC-MS is indispensable for comprehensive impurity profiling and structural elucidation.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC and LC-MS for the analysis of this compound. The data is compiled from methods developed for structurally similar pyrrolidine derivatives and represents typical performance expectations.

ParameterHPLC-UVLC-MS
Specificity Moderate; co-eluting impurities with similar UV spectra can interfere.High; distinguishes compounds based on both retention time and mass-to-charge ratio, enabling unequivocal identification.[1]
Sensitivity (LOD/LOQ) Typically in the low nanogram (ng) range.Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection limits.[1]
Impurity Identification Limited to comparison with known reference standards based on retention time.Enables the determination of the molecular weight of impurities, providing crucial information for structural elucidation.[1]
Quantitative Accuracy Generally provides good accuracy and precision for known analytes with available reference standards.Can be highly accurate and precise, though matrix effects can influence ionization and require careful method validation.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.

Experimental Protocols

Detailed methodologies for HPLC and LC-MS analysis are provided below. These protocols are based on established methods for similar pyrrolidine derivatives and should be optimized for the specific instrumentation and laboratory conditions.

This method is designed for the routine purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Gradient Program:

      • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes to elute all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method is ideal for the identification and quantification of trace impurities.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC method, but use LC-MS grade solvents and a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

2. Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC method can be used as a starting point. The use of volatile mobile phase additives like formic acid or ammonium formate is crucial for MS compatibility.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Scan Range: A full scan from m/z 50 to 500 is a good starting point to detect the parent compound and potential impurities.

  • Data Acquisition: Both full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for qualitative and quantitative analysis, respectively.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and LC-MS validation processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Assessment Calculate->Purity

HPLC Purity Validation Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in LC-MS Grade Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (Full Scan/SIM) Ionize->Analyze Identify Identify Impurities (by m/z) Analyze->Identify Quantify Quantify Impurities Identify->Quantify Profile Impurity Profiling Quantify->Profile

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 3-methylenepyrrolidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like tert-butyl 3-methylenepyrrolidine-1-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound, grounded in an understanding of its potential hazards.

Hazard Profile and Safety Summary

While a specific, official Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the Globally Harmonized System (GHS) classifications for this compound and structurally similar pyrrolidine derivatives indicate several key hazards.[1][2][3] It is generally classified as:

  • Harmful if swallowed.

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation.[1][2]

  • Potentially causing respiratory irritation.[1][2]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Quantitative Safety Data Summary

Hazard CategoryGHS Hazard Statement (H-phrase)Key Precautionary Statements (P-phrases)
Acute Toxicity (Oral)H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Corrosion/IrritationH315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Damage/IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

Essential Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[4]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is clearly marked as "Hazardous Waste" and includes the full chemical name.

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be disposed of as hazardous waste.

    • Place these materials in the same designated hazardous waste container as the chemical itself.[5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifests and record-keeping.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[6]

  • Absorb the Spill: For minor spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the chemical.[6]

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Major Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in a Chemical Fume Hood A->B C Collect Waste Chemical in a Designated, Labeled Container B->C D Include Contaminated Materials (e.g., gloves, wipes) C->D E Segregate from Incompatible Wastes D->E F Store Waste Securely in a Designated Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Complete all Necessary Waste Disposal Documentation G->H Spill Spill Occurs Spill_Size Minor or Major Spill? Spill->Spill_Size Minor_Spill Absorb with Inert Material, Collect, and Decontaminate Spill_Size->Minor_Spill Minor Major_Spill Evacuate Area and Contact EHS Immediately Spill_Size->Major_Spill Major Minor_Spill->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS No. 114214-71-0). The following procedures are designed to ensure the safe execution of laboratory work and proper management of waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a high risk of splashing[1].To prevent eye irritation or serious eye damage from splashes or vapors[2].
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Glove material should be selected based on the specific operation and breakthrough time. Always inspect gloves before use and dispose of them properly after handling the chemical[1][3][4].To prevent skin contact and irritation[3].
Body Protection A lab coat or a chemical-resistant apron. For larger quantities or operations with a higher risk of exposure, a full protective suit may be necessary[1][2].To protect the skin from accidental contact[1].
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood[3][5]. If ventilation is inadequate or if there is a potential for overexposure, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used[1][2].To prevent respiratory tract irritation from inhalation of vapors[3].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for minimizing risks. The following diagram and steps outline the safe handling process from preparation to post-experiment cleanup.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_chem 3. Retrieve and Inspect Chemical prep_setup->prep_chem handle_transfer 4. Transfer Chemical prep_chem->handle_transfer handle_reaction 5. Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Don PPE: Before entering the laboratory and handling any chemicals, put on all required PPE as specified in Table 1.

  • Prepare Work Area: Ensure that the work will be conducted in a certified chemical fume hood. The work surface should be clean and uncluttered. Keep spill control materials, such as absorbent pads, readily available[3].

  • Retrieve and Inspect Chemical: Obtain the container of this compound. Check the container for any signs of damage or leaks. Ensure the container is tightly closed when not in use[3].

  • Transfer Chemical: Use non-sparking tools for transferring the chemical[1][6]. Ground and bond containers when transferring large quantities to prevent static discharge[1][6].

  • Perform Experiment: Carry out the experimental procedure within the fume hood. Avoid heating the substance near open flames or other ignition sources[1][3].

  • Decontaminate Glassware and Surfaces: Thoroughly clean all glassware and work surfaces with an appropriate solvent and then soap and water[7].

  • Segregate and Label Waste: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed waste container.

  • Dispose of Waste: Dispose of the chemical waste according to your institution's and local regulations. Do not pour down the drain[8].

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves and before leaving the laboratory[1].

Emergency and Disposal Plan

In the event of an emergency, a clear and practiced response is essential for safety.

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of a spill or personal exposure.

G Figure 2: Emergency Response Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_alert Alert Others and Evacuate spill_assess Assess Spill Size spill_alert->spill_assess spill_minor Minor Spill: Use Spill Kit spill_assess->spill_minor Minor spill_major Major Spill: Call Emergency Services spill_assess->spill_major Major exp_skin Skin Contact: Wash with Water for 15 min exp_seek_medical Seek Immediate Medical Attention exp_skin->exp_seek_medical exp_eye Eye Contact: Flush with Eyewash for 15 min exp_eye->exp_seek_medical exp_inhalation Inhalation: Move to Fresh Air exp_inhalation->exp_seek_medical

Caption: Figure 2: Immediate actions for chemical spills and personal exposure incidents.

In Case of a Spill:

  • Minor Spill: For a small, contained spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the material in a sealed container for disposal[3]. Clean the area with soap and water[7].

  • Major Spill: If the spill is large, highly volatile, or in a poorly ventilated area, evacuate the laboratory immediately and notify emergency services[7][9]. Prevent entry to the area[10].

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of in the original container or a suitable, labeled hazardous waste container. Do not mix with other incompatible wastes. Arrange for pickup by certified hazardous waste personnel.
Contaminated Materials Includes paper towels, absorbent pads, and disposable PPE. Place in a sealed, labeled hazardous waste bag or container for disposal[11].
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse. Dispose of through the hazardous waste program[3][5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.